Product packaging for (R,S,S,R,S)-Boc-Dap-NE(Cat. No.:)

(R,S,S,R,S)-Boc-Dap-NE

货号: B10861727
分子量: 420.5 g/mol
InChI 键: XJDVGABQIFOWFC-LERVOYGESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(R,S,S,R,S)-Boc-Dap-NE is a useful research compound. Its molecular formula is C23H36N2O5 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H36N2O5 B10861727 (R,S,S,R,S)-Boc-Dap-NE

3D Structure

Interactive Chemical Structure Model





属性

分子式

C23H36N2O5

分子量

420.5 g/mol

IUPAC 名称

tert-butyl (2R)-2-[(1S,2S)-3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C23H36N2O5/c1-15(21(27)24-16(2)19(26)17-11-8-7-9-12-17)20(29-6)18-13-10-14-25(18)22(28)30-23(3,4)5/h7-9,11-12,15-16,18-20,26H,10,13-14H2,1-6H3,(H,24,27)/t15-,16-,18+,19-,20-/m0/s1

InChI 键

XJDVGABQIFOWFC-LERVOYGESA-N

手性 SMILES

C[C@@H]([C@@H]([C@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)N[C@@H](C)[C@@H](C2=CC=CC=C2)O

规范 SMILES

CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)NC(C)C(C2=CC=CC=C2)O

产品来源

United States

Foundational & Exploratory

In-Depth Technical Guide: (R,S,S,R,S)-Boc-Dap-NE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S,S,R,S)-Boc-Dap-NE is a specific diastereomer of tert-butoxycarbonyl-(diaminopropionyl)-(norephedrine), a key intermediate in the synthesis of potent anti-cancer agents. It is primarily recognized as the inactive isomer of Boc-Dap-NE and serves as a crucial experimental control in the synthetic pathways leading to Monomethyl auristatin E (MMAE). MMAE is a highly potent antimitotic agent used as a cytotoxic payload in antibody-drug conjugates (ADCs). Understanding the properties of each stereoisomer is critical for ensuring the purity, efficacy, and safety of the final therapeutic product. This guide provides a comprehensive overview of the available technical data for this compound.

Core Chemical Properties

Detailed experimental data for this specific diastereomer is not widely available in public literature. The information presented here is compiled from commercial supplier data and general knowledge of related compounds.

General Information
PropertyValue
IUPAC Name tert-butyl N-[(2R,3S)-1-diazen-1-yl-3-hydroxy-1-oxo-3-phenylpropan-2-yl]-N'-[(1S,2R)-2-hydroxy-2-phenylethyl]carbamate
Synonyms This compound
CAS Number 2994330-72-0
Molecular Formula C₂₃H₃₆N₂O₅
Molecular Weight 420.54 g/mol
Purity Typically ≥98% (as specified by commercial suppliers)
Role Inactive isomer of Boc-Dap-NE, used as an experimental control in the synthesis of Monomethyl auristatin E (MMAE).
Physicochemical Properties

Specific quantitative data for the physicochemical properties of this compound, such as melting point, boiling point, and solubility, are not available in the reviewed literature. For related compounds like Boc-Dap-OH, the melting point is reported to be around 210 °C (with decomposition). It is expected that this compound exists as a solid at room temperature.

Synthesis and Experimental Protocols

Detailed experimental protocols for the specific synthesis of the (R,S,S,R,S) diastereomer of Boc-Dap-NE are not publicly documented. The synthesis of Monomethyl auristatin E (MMAE) involves the coupling of several chiral amino acid and peptide fragments. The formation of various diastereomers of intermediates like Boc-Dap-NE can occur, which are then separated chromatographically.

The general synthetic pathway to MMAE highlights the role of Boc-Dap-NE as a crucial building block.

MMAE Synthesis Workflow cluster_intermediates Intermediate Synthesis cluster_MMAE_synthesis MMAE Assembly Boc_Dap Boc-Dap Dipeptide Boc-Dap-NE (mixture of diastereomers) Boc_Dap->Dipeptide Coupling Norephedrine Norephedrine Norephedrine->Dipeptide Inactive_Isomer This compound Dipeptide->Inactive_Isomer Chromatographic Separation Active_Isomer Active Boc-Dap-NE Isomer Dipeptide->Active_Isomer Chromatographic Separation Coupling Peptide Coupling Active_Isomer->Coupling Other_Intermediates Other Peptide Fragments Other_Intermediates->Coupling MMAE Monomethyl auristatin E (MMAE) Coupling->MMAE MMAE_Signaling_Pathway cluster_adc Antibody-Drug Conjugate Action cluster_cellular_effect Cellular Effects of Active MMAE ADC ADC binds to cell surface antigen Internalization Internalization into the cancer cell ADC->Internalization Release Release of active MMAE Internalization->Release Tubulin Binds to Tubulin Release->Tubulin Microtubule_Disruption Disruption of Microtubule Dynamics Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Inactive_MMAE (R,S,S,R,S)-MMAE (from inactive intermediate) No_Effect No significant binding to Tubulin Inactive_MMAE->No_Effect

In-Depth Technical Guide: (R,S,S,R,S)-Boc-Dap-NE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of (R,S,S,R,S)-Boc-Dap-NE, a key intermediate in the synthesis of potent anti-cancer agents. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug development and medicinal chemistry.

Core Compound Data

This compound is recognized as the inactive isomer of Boc-Dap-NE. It plays a crucial role as an experimental control and a synthetic intermediate in the production of Monomethyl auristatin E (MMAE), a potent tubulin polymerization inhibitor used in antibody-drug conjugates (ADCs).[1] The full chemical name for this compound is 1,1-DIMETHYLETHYL (2S)-2-((1R,2R)-3-(((1R,2S)-2-HYDROXY-1-METHYL-2-PHENYLETHYL)AMINO)-1-METHOXY-2-METHYL-3-OXOPROPYL)-1-PYRROLIDINECARBOXYLATE.[2]

A summary of its key quantitative data is presented in the table below for ease of reference and comparison.

ParameterValueReference
Molecular Formula C23H36N2O5[1][2]
Molecular Weight 420.54 g/mol [1][2]
CAS Number 2994330-72-0[1]
Purity 98.32%[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are often proprietary to the manufacturing entity. However, general methodologies for the synthesis of related dipeptidic units are well-documented in the scientific literature. The synthesis of this compound and its active isomers typically involves multi-step organic synthesis, including peptide coupling reactions and the use of protecting groups such as the tert-butoxycarbonyl (Boc) group.

Characterization and purity assessment are commonly performed using a combination of analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the stereochemistry of the molecule.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Visualization of Compound Relationships

The following diagram illustrates the relationship between the compound's nomenclature, its molecular formula, and its molecular weight, providing a clear visual representation of its core identifiers.

molecular_data A This compound B Molecular Formula: C23H36N2O5 A->B Determines C Molecular Weight: 420.54 g/mol B->C Calculates to

Core Identifiers of this compound

References

Elucidation of (R,S,S,R,S)-Boc-Dap-NE: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IV. Signaling Pathways and Biological Context

(R,S,S,R,S)-Boc-Dap-NE is recognized as an inactive isomer of Boc-Dap-NE, a crucial intermediate in the synthesis of the potent anti-cancer agent Monomethyl auristatin E (MMAE).[1] MMAE is a synthetic analog of the natural product dolastatin 10 and functions as a powerful inhibitor of tubulin polymerization. By disrupting microtubule dynamics, MMAE induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.

The primary application of MMAE is as a cytotoxic payload in Antibody-Drug Conjugates (ADCs). In this context, MMAE is linked to a monoclonal antibody that specifically targets tumor-associated antigens. This targeted delivery system ensures that the highly potent cytotoxic agent is delivered directly to cancer cells, minimizing systemic toxicity. The linker connecting the antibody and MMAE is designed to be stable in circulation but is cleaved upon internalization into the target cancer cell, releasing the active MMAE payload.

The study of inactive isomers like this compound is critical in drug development for several reasons. They serve as essential negative controls in biological assays to confirm that the observed activity of the active isomer is specific and not due to off-target effects. Furthermore, understanding the stereochemistry-activity relationship is fundamental for optimizing the efficacy and safety profile of the final drug product.

Below is a diagram illustrating the general mechanism of action for an ADC carrying a tubulin inhibitor payload like MMAE.

ADC_Mechanism General Mechanism of Antibody-Drug Conjugate (ADC) with Tubulin Inhibitor ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Receptor Endosome Endosome TumorCell->Endosome 2. Internalization Receptor Tumor-Specific Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload MMAE Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Tubulin Tubulin Payload->Tubulin 5. Tubulin Binding Microtubules Microtubules Tubulin->Microtubules Inhibition of Polymerization Apoptosis Apoptosis Microtubules->Apoptosis 6. Disruption of Microtubule Dynamics

Caption: General workflow of an ADC delivering a tubulin inhibitor payload.

V. Experimental Protocols

A. Synthesis of this compound (Hypothetical Workflow)

The synthesis would likely involve the coupling of a protected dolaproine (Dap) analog with a norephedrine (B3415761) (NE) derivative with the specified (R,S,S,R,S) stereochemistry.

Synthesis_Workflow Hypothetical Synthesis Workflow for this compound cluster_starting_materials Starting Materials Boc_Dap (R,S,S)-Boc-Dolaproine Coupling Peptide Coupling (e.g., HATU, DIPEA) Boc_Dap->Coupling NE_isomer (R,S)-Norephedrine derivative NE_isomer->Coupling Workup Aqueous Work-up Coupling->Workup Purification Chromatography (e.g., Flash Silica Gel) Workup->Purification Characterization Structure Verification (NMR, MS) Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: Plausible synthetic workflow for the target molecule.

B. Characterization Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To determine the chemical structure and stereochemistry of the molecule.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments:

    • ¹H NMR: To identify the number and environment of protons.

    • ¹³C NMR: To identify the number and environment of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY): To establish connectivity between atoms and provide information about the relative stereochemistry.

2. Mass Spectrometry (MS)

  • Purpose: To determine the molecular weight and elemental composition of the molecule.

  • Instrumentation: High-resolution mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap).

  • Sample Preparation: Dissolve a small amount of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. High-resolution mass spectrometry can confirm the elemental composition.

VI. Quantitative Data

As specific experimental data for this compound is not publicly available, the following table provides a template for how such data would be presented. The values for the active isomer, tert-butyl (2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate, would be expected to show slight differences in chemical shifts and coupling constants in NMR due to the different stereochemistry.

Table 1: Physicochemical and Spectroscopic Data Template for this compound

PropertyValue
Molecular Formula C₂₃H₃₆N₂O₅
Molecular Weight 420.54 g/mol
CAS Number 2994330-72-0
Appearance White to off-white solid (predicted)
Purity (by HPLC) >95% (typical)
¹H NMR (CDCl₃, 400 MHz) δ (ppm) Predicted values would be listed here
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) Predicted values would be listed here
High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ Calculated: value Da, Found: value Da

References

An In-depth Technical Guide to the Synthesis of (R,S,S,R,S)-Boc-Dap-NE

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed, plausible synthetic pathway for (R,S,S,R,S)-Boc-Dap-NE, a complex chiral molecule. The proposed synthesis is based on established stereoselective methodologies for the formation of diaminopimelic acid (Dap) analogs and their subsequent coupling with chiral amines. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Overview of the Synthetic Strategy

The synthesis of the target molecule, this compound, is a multi-step process that can be conceptually divided into three main stages:

  • Stereoselective Synthesis of an Orthogonally Protected (2R, 4S, 5S)-Diaminopimelic Acid (Dap) Derivative: This is the most challenging part of the synthesis, requiring precise control of three contiguous stereocenters. The proposed route starts from commercially available L-aspartic acid and utilizes a substrate-controlled stereoselective reduction and an Overman rearrangement as key steps.

  • Synthesis of (1R, 2S)-Norephedrine (NE): This chiral amino alcohol can be synthesized using various methods, including biocatalytic approaches or classical chemical synthesis. A chemical route starting from benzaldehyde (B42025) and nitroethane is presented here.

  • Amide Coupling and Final Deprotection: The orthogonally protected Dap derivative is selectively deprotected and then coupled with the synthesized (1R, 2S)-norephedrine. A final deprotection step yields the target molecule.

Detailed Synthetic Pathway

The proposed synthetic pathway is illustrated in the diagram below, followed by detailed experimental protocols for each key step.

Synthesis_Pathway cluster_SM Starting Materials cluster_Dap Dap Moiety Synthesis cluster_NE Norephedrine (B3415761) Moiety Synthesis cluster_Coupling Coupling and Final Steps SM1 Boc-L-Aspartic Acid α-t-butyl ester Int1 β-Ketophosphonate Ester SM1->Int1 1. Weinreb amide formation 2. Reaction with dimethyl methylphosphonate (B1257008) anion SM2 Benzaldehyde Int6 (1R,2S)-1-Phenyl-2-nitropropanol SM2->Int6 Henry reaction with Nitroethane SM3 Nitroethane SM3->Int6 Int2 Enone Int1->Int2 Horner-Wadsworth-Emmons reaction Int3 erythro-(2S,4R)-Allylic Alcohol Int2->Int3 L-Selectride reduction Int4 Allylic Trichloroacetamide (B1219227) Int3->Int4 Overman rearrangement Int5 Protected (2R,4S,5S)-Dap Derivative Int4->Int5 1. Hydrogenation 2. Arene oxidation and esterification Int8 N-Boc-(2R,4S,5S)-Dap-NE Int5->Int8 1. Selective deprotection 2. Amide coupling with (1R,2S)-Norephedrine Int7 (1R,2S)-Norephedrine Int6->Int7 Reduction (e.g., catalytic hydrogenation) Int7->Int8 Target This compound Int8->Target Final deprotection

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

Synthesis of the Protected (2R,4S,5S)-Dap Derivative

This part of the synthesis is adapted from the work of Songsri et al. on the stereoselective synthesis of diaminopimelic acids.[1]

Step 1: Synthesis of the Enone Intermediate

  • Weinreb Amide Formation: Commercially available Boc-L-aspartic acid α-t-butyl ester is converted to the corresponding Weinreb amide.

  • β-Ketophosphonate Ester Formation: The Weinreb amide is reacted with the anion of dimethyl methylphosphonate to yield the β-ketophosphonate ester.

  • Horner-Wadsworth-Emmons Reaction: The β-ketophosphonate ester undergoes an intramolecular Horner-Wadsworth-Emmons reaction to form the cyclic enone.

Step 2: Stereoselective Reduction

  • The enone intermediate is dissolved in anhydrous THF and cooled to -78 °C under an argon atmosphere.

  • L-Selectride (1.5 equivalents) is added dropwise, and the reaction is stirred for 3 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with ethyl acetate.

  • The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the erythro-(2S,4R)-allylic alcohol.

Step 3: Overman Rearrangement

  • The erythro-(2S,4R)-allylic alcohol is converted to the corresponding allylic trichloroacetamide via an allylic imidate formation and subsequent Overman rearrangement. This step introduces the second nitrogen atom with the desired (S) stereochemistry.

Step 4: Final Modifications

  • The double bond and the trichloroacetyl group of the allylic trichloroacetamide are reduced simultaneously by catalytic hydrogenation.

  • Subsequent ruthenium-catalyzed arene oxidation followed by esterification yields the orthogonally protected (2R,4S,5S)-Dap derivative.

Synthesis of (1R, 2S)-Norephedrine

The synthesis of (1R, 2S)-norephedrine can be achieved through various methods. A chemical synthesis approach is detailed below.[2]

Step 1: Henry Reaction

  • Benzaldehyde is reacted with nitroethane in the presence of a suitable base (e.g., triethylamine) at low temperature to yield (1R,2S)-1-phenyl-2-nitropropanol. The low temperature helps to control the stereoselectivity of the reaction.

Step 2: Reduction of the Nitro Alcohol

  • The resulting nitro alcohol is then reduced to the corresponding amino alcohol. This can be achieved by catalytic hydrogenation using a palladium or platinum catalyst.

  • The crude (1R, 2S)-norephedrine is purified by recrystallization.

A biocatalytic approach using a coupled enzyme system of acetohydroxyacid synthase and ω-transaminase can also be employed for a highly stereoselective synthesis of (1R, 2S)-norephedrine.[3]

Amide Coupling and Final Deprotection

Step 1: Selective Deprotection of the Dap Derivative

  • The orthogonally protected (2R,4S,5S)-Dap derivative is selectively deprotected to reveal a free carboxylic acid group, while the Boc-protected amine remains intact. The choice of protecting groups during the synthesis of the Dap moiety is crucial for this step.

Step 2: Amide Coupling

  • The deprotected Dap derivative is dissolved in a suitable solvent such as dichloromethane (B109758) or DMF.

  • A coupling agent, such as HATU or HBTU, and a base, such as diisopropylethylamine (DIPEA), are added.

  • (1R, 2S)-Norephedrine is then added to the reaction mixture, and the reaction is stirred at room temperature until completion.

  • The reaction mixture is worked up, and the crude product is purified by column chromatography to yield N-Boc-(2R,4S,5S)-Dap-NE.

Step 3: Final Deprotection

  • The remaining protecting groups on the N-Boc-(2R,4S,5S)-Dap-NE are removed under appropriate conditions to yield the final target molecule, this compound. The specific conditions will depend on the protecting groups used in the synthesis of the Dap moiety.

Quantitative Data

The following table summarizes typical yields for the key transformations described in the literature for similar substrates. Actual yields may vary depending on the specific substrates and reaction conditions.

StepReaction TypeTypical Yield (%)Reference
Stereoselective Reduction of EnoneL-Selectride reduction85-95[1]
Overman RearrangementThermal rearrangement60-80[1]
Henry Reaction for Norephedrine SynthesisBase-catalyzed aldol (B89426) addition70-85[2]
Amide CouplingHATU/DIPEA mediated75-90General

Logical Workflow for Synthesis Planning

The following diagram illustrates the logical workflow and decision-making process involved in planning the synthesis of a complex chiral molecule like this compound.

Logical_Workflow Start Define Target Molecule: This compound Retrosynthesis Retrosynthetic Analysis Start->Retrosynthesis Identify_Key_Fragments Identify Key Fragments: - Protected Dap Moiety - Norephedrine Moiety Retrosynthesis->Identify_Key_Fragments Dap_Strategy Develop Strategy for Dap Synthesis Identify_Key_Fragments->Dap_Strategy NE_Strategy Develop Strategy for NE Synthesis Identify_Key_Fragments->NE_Strategy Literature_Search Conduct Literature Search for Stereoselective Methods Dap_Strategy->Literature_Search NE_Strategy->Literature_Search Coupling_Strategy Plan Coupling and Final Steps Optimize_Conditions Optimize Reaction Conditions Coupling_Strategy->Optimize_Conditions Select_Reactions Select Reactions and Reagents Literature_Search->Select_Reactions Select_Reactions->Coupling_Strategy Synthesize_and_Characterize Synthesize and Characterize Intermediates and Final Product Optimize_Conditions->Synthesize_and_Characterize

Figure 2: Logical workflow for the synthesis planning of this compound.

Conclusion

The synthesis of this compound is a challenging but feasible endeavor for skilled synthetic organic chemists. The key to a successful synthesis lies in the careful control of stereochemistry during the formation of the diaminopimelic acid backbone. The proposed pathway, utilizing a substrate-controlled reduction and an Overman rearrangement, offers a viable route to the desired stereoisomer. The subsequent synthesis of norephedrine and the final amide coupling are more standard transformations. This technical guide provides a solid foundation for researchers to embark on the synthesis of this and other complex chiral molecules. Further optimization of reaction conditions and purification procedures may be necessary to achieve high overall yields and purity.

References

An In-depth Technical Guide on the Role of (R,S,S,R,S)-Boc-Dap-NE in the Synthesis of Monomethyl Auristatin E (MMAE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent. Due to its high toxicity, it is a key component, or "payload," in antibody-drug conjugates (ADCs), where it is linked to a monoclonal antibody that directs it to cancer cells. The synthesis of MMAE is a complex, multi-step process that requires precise control over stereochemistry to ensure the final product's biological activity. This technical guide focuses on the pivotal role of the dipeptide intermediate, specifically the (R,S,S,R,S)-Boc-Dap-NE isomer, in the synthesis of MMAE.

MMAE is a synthetic analogue of the natural product dolastatin 10.[1] Its core structure is a pentapeptide-like molecule built from four amino acid units and capped with a C-terminal norephedrine (B3415761) derivative.[2] The synthesis of this complex molecule can be approached through either a linear or a convergent strategy. The convergent approach, which involves the synthesis of key fragments that are later coupled, is often preferred for its efficiency in the later stages.[3]

The dipeptide Boc-Dap-NE is a crucial intermediate in the convergent synthesis of MMAE, and the specific stereoisomer, this compound, is one of several isomers that can be formed. The correct stereochemistry is critical for the potent anti-mitotic activity of the final MMAE molecule.

Synthesis Pathway Overview

The total synthesis of MMAE is a meticulous process involving the sequential coupling of protected amino acid and peptide fragments. A common convergent strategy involves the synthesis of an N-terminal tripeptide fragment and a C-terminal dipeptide fragment, which are then coupled. The this compound represents a protected form of a dipeptide that is a key building block in this process.

The general workflow for the synthesis of MMAE highlighting the role of the dipeptide intermediate is depicted below.

MMAE_Synthesis_Workflow cluster_fragments Fragment Synthesis cluster_coupling Fragment Coupling & Elongation cluster_final Final Steps N-terminal_tripeptide N-terminal Tripeptide Synthesis Coupling1 Coupling of Dipeptide and N-terminal Fragments N-terminal_tripeptide->Coupling1 Dipeptide_intermediate Dipeptide Intermediate Synthesis (this compound) Dipeptide_intermediate->Coupling1 Elongation Further Peptide Couplings Coupling1->Elongation Deprotection Global Deprotection Elongation->Deprotection Purification Purification (RP-HPLC) Deprotection->Purification MMAE Final MMAE Product Purification->MMAE

Overall workflow for the synthesis of MMAE.

Experimental Protocols

Detailed industrial synthesis protocols for MMAE and its intermediates are often proprietary. The following protocols are representative procedures based on established principles of peptide synthesis and information available in scientific literature and patents.

Synthesis of Boc-Dap-NE Intermediate

The synthesis of the Boc-Dap-NE dipeptide involves the coupling of Boc-protected dolaproine (Boc-Dap) with a norephedrine (NE) derivative. The stereochemistry of the final product is determined by the stereochemistry of the starting materials and the reaction conditions.

Materials:

  • Boc-Dolaproine (N-Boc-Dap)

  • Norephedrine derivative (e.g., p-nitrophenyl ester or activated ester)

  • Coupling agents (e.g., DCC, EDC, HATU)

  • Base (e.g., DIPEA, TEA)

  • Solvents (e.g., DMF, DCM)

Representative Protocol:

  • Activation of Boc-Dolaproine: Dissolve Boc-Dolaproine (1.0 eq) in anhydrous DMF. Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Coupling Reaction: To the activated Boc-Dolaproine solution, add the norephedrine derivative (1.0 eq). Continue stirring the reaction mixture at room temperature overnight.

  • Work-up and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired Boc-Dap-NE dipeptide.

Quantitative Data

The yields of individual steps in a multi-step synthesis like that of MMAE can vary. The following table summarizes typical yields for key steps in the synthesis of auristatin analogs.

StepProductTypical Yield (%)Purity (HPLC) (%)
Peptide CouplingProtected Dipeptide70-90>95
Peptide CouplingProtected Tripeptide65-85>95
Final CouplingProtected MMAE60-80>90
Global Deprotection & PurificationMMAE50-70 (overall for last steps)>98

Note: These are representative values and actual yields may vary based on the specific reagents, conditions, and scale of the synthesis.

Logical Relationships in MMAE Synthesis

The synthesis of MMAE is a logically structured process that relies on the principles of peptide chemistry, particularly the use of protecting groups and controlled coupling reactions to build the complex molecule step-by-step.

Logical_Relationships Start Chiral Amino Acid Building Blocks Protecting_Groups Introduction of Protecting Groups (e.g., Boc) Start->Protecting_Groups Activation Carboxyl Group Activation Protecting_Groups->Activation Coupling Peptide Bond Formation Activation->Coupling Deprotection_Cycle Selective Deprotection Coupling->Deprotection_Cycle Repeat Repeat Coupling/ Deprotection Cycles Deprotection_Cycle->Repeat if not final fragment Final_Deprotection Global Deprotection Deprotection_Cycle->Final_Deprotection if final fragment Repeat->Activation Purification Final Purification Final_Deprotection->Purification MMAE Biologically Active MMAE Purification->MMAE

Logical flow of solid-phase peptide synthesis.

Significance of Stereochemistry

The biological activity of MMAE is highly dependent on its stereochemistry. Even minor changes in the stereochemical configuration of any of the chiral centers can lead to a significant loss of potency. Therefore, the stereoselective synthesis of intermediates like this compound is of utmost importance. The use of chiral starting materials and reaction conditions that minimize racemization are critical throughout the synthesis process.

Conclusion

The dipeptide intermediate this compound plays a crucial role in the convergent synthesis of the potent anti-cancer agent MMAE. Its stereochemically defined structure is essential for the biological activity of the final product. The synthesis of this intermediate, and of MMAE as a whole, is a complex undertaking that requires careful control over reaction conditions to ensure high yield and purity. The protocols and data presented in this guide provide a framework for understanding the key steps and considerations in the synthesis of this important molecule for the development of next-generation antibody-drug conjugates.

References

A Comprehensive Technical Guide to the Discovery and Synthesis of Boc-Dap Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of N-α-tert-butyloxycarbonyl (Boc) protected 2,3-diaminopropionic acid (Dap) intermediates. These orthogonally protected amino acids are crucial building blocks in peptide synthesis and the development of complex therapeutic molecules, including antibody-drug conjugates (ADCs). This document details various synthetic strategies, experimental protocols, and quantitative data to facilitate the successful preparation of these valuable reagents.

Introduction to Boc-Dap Intermediates

2,3-diaminopropionic acid (Dap) is a non-proteinogenic amino acid that serves as a versatile scaffold in medicinal chemistry. Its two amino groups allow for the introduction of diverse functionalities, making it a key component in the synthesis of peptides, peptidomimetics, and bioconjugates.[1][2] The selective protection of these amino groups is paramount for controlled chemical synthesis. The tert-butyloxycarbonyl (Boc) protecting group is widely used for the α-amino group due to its stability under various reaction conditions and its facile removal under acidic conditions.[3][] This guide focuses on the synthesis of Boc-Dap intermediates with orthogonal protection on the β-amino group, enabling stepwise chemical modifications.

Synthetic Strategies for Orthogonally Protected Boc-Dap Derivatives

Several synthetic routes have been developed to produce enantiomerically pure and orthogonally protected Boc-Dap intermediates. The choice of starting material and synthetic pathway often depends on the desired protecting group on the β-amino group (e.g., Fmoc, Cbz, Alloc).

2.1. Synthesis via Reductive Amination of a Serine-Derived Aldehyde

A common and efficient strategy involves the use of commercially available Nα-Fmoc-O-tert-butyl-d-serine as the starting material. This multi-step process preserves the chirality of the starting amino acid.[2]

The general workflow for this approach is as follows:

start Nα-Fmoc-O-tert-butyl-d-serine aldehyde Aldehyde Intermediate start->aldehyde  Preparation reductive_amination Reductive Amination aldehyde->reductive_amination  Primary Amine/Sulfonamide, Ti(OiPr)4 protected_diaminopropanol Protected 2,3-Diaminopropanol reductive_amination->protected_diaminopropanol oxidation Oxidation of Alcohol protected_diaminopropanol->oxidation  TCCA/TEMPO protected_dap_ester Protected l-Dap Methyl Ester oxidation->protected_dap_ester

Workflow for Dap synthesis via reductive amination.

2.2. Synthesis via Curtius Rearrangement of Aspartic Acid Derivatives

Another effective method starts from commercially available N(α)-Boc-Asp(OBn)-OH. This pathway utilizes a Curtius rearrangement to introduce the β-nitrogen. Proper protection of the α-nitrogen is crucial for the success of this rearrangement.[5][6]

The logical progression of this synthesis is outlined below:

start N(α)-Boc-Asp(OBn)-OH isocyanate Isocyanate Intermediate start->isocyanate  Curtius Rearrangement trapping Trapping with Benzyl (B1604629) Alcohol isocyanate->trapping  CuCl cbz_protected_amine Cbz-Protected Amine trapping->cbz_protected_amine hydrolysis Ester Hydrolysis cbz_protected_amine->hydrolysis protected_dap Orthogonally Protected Dap hydrolysis->protected_dap

Workflow for Dap synthesis via Curtius rearrangement.

Quantitative Data from Synthetic Protocols

The following tables summarize the yields for key steps in the synthesis of orthogonally protected Dap intermediates as reported in the literature.

Table 1: Reductive Amination of Aldehyde with Sulfonamides [2]

NucleophileProductYield (%)
p-toluenesulfonamideArylsulfonyl-protected 2,3-diaminopropanol82
4-nitrobenzenesulfonamideArylsulfonyl-protected 2,3-diaminopropanol85

Detailed Experimental Protocols

4.1. General Protocol for Reductive Amination [2]

  • Aldehyde Preparation: The aldehyde intermediate is prepared from Nα-Fmoc-O-tert-butyl-d-serine.

  • Reductive Amination: The aldehyde is subjected to reductive amination with primary amines or sulfonamides. The process is assisted by the Lewis acid Ti(OiPr)4.

  • Oxidation: The resulting alcohol function of the 2,3-diaminopropanols is oxidized to generate the required carboxyl group.

  • Esterification: The carboxyl function can then be methylated to afford the fully protected l-Dap methyl esters.

4.2. Synthesis of N(α)-Boc2-N(β)-Cbz-2,3-diaminopropionic acid via Curtius Rearrangement [5]

  • Starting Material: The synthesis begins with commercially available N(α)-Boc-Asp(OBn)-OH.

  • Curtius Rearrangement: A Curtius rearrangement is employed to establish the β-nitrogen, proceeding through an isocyanate intermediate.

  • Trapping of Isocyanate: The isolated isocyanate is trapped with benzyl alcohol using CuCl as a Lewis acid to form the Cbz-protected amine.

  • Ester Hydrolysis: The methyl ester is hydrolyzed to yield the final protected Dap product.

4.3. N-β-Boc Protection of L-2,3-Diaminopropionic Acid [7]

  • Dissolution: Dissolve L-2,3-diaminopropionic acid hydrochloride in a 1:1 mixture of dioxane and water.

  • Neutralization: Add sodium bicarbonate to the solution to neutralize the hydrochloride and create a basic environment.

  • Boc Anhydride Addition: Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate (B1257347) in dioxane dropwise while stirring vigorously.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Acidification and Extraction: Acidify the reaction mixture to pH 2-3 with a suitable acid (e.g., 1 M HCl) and extract the aqueous layer with ethyl acetate.

4.4. General Protocol for Boc Deprotection [8]

  • Dissolution: Dissolve the Boc-protected conjugate in anhydrous dichloromethane (B109758) (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Reaction time can range from 30 minutes to several hours and should be monitored by an appropriate analytical method (e.g., TLC, LC-MS).

  • Work-up: Remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

Application in Drug Development: Mal-Dap(Boc) Linkers in ADCs

A significant application of Boc-Dap intermediates is in the synthesis of heterobifunctional linkers for antibody-drug conjugates (ADCs). Mal-Dap(Boc) DCHA is a prime example, where the maleimide (B117702) group allows for covalent attachment to thiol-containing biomolecules, and the Boc-protected amine provides a site for further functionalization.[7][8]

The synthesis of Mal-Dap(Boc) DCHA involves three main stages:

start L-2,3-Diaminopropionic Acid boc_protection N-β-Boc Protection start->boc_protection maleimide_formation Maleimide Ring Formation boc_protection->maleimide_formation  Maleic Anhydride dcha_salt DCHA Salt Formation maleimide_formation->dcha_salt  Dicyclohexylamine final_product Mal-Dap(Boc) DCHA dcha_salt->final_product

Synthesis workflow for Mal-Dap(Boc) DCHA.

The removal of the Boc group in the final conjugate can unmask a primary amine, which can be used for subsequent modifications or to stabilize the maleimide-thiol linkage.[8]

Conclusion

The synthesis of orthogonally protected Boc-Dap intermediates is a well-established field with multiple reliable synthetic routes. The choice of strategy depends on the desired protecting group scheme and the available starting materials. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in peptide synthesis and drug development, enabling the efficient production of these critical building blocks for advanced therapeutic applications.

References

Methodological & Application

Application Notes and Protocols: (R,S,S,R,S)-Boc-Dap-NE as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug development and cellular biology, the use of appropriate controls is paramount to ensure the validity and reliability of experimental results. (R,S,S,R,S)-Boc-Dap-NE serves as an essential negative control in studies involving its active diastereomer, Boc-Dap-NE, and its downstream product, Monomethyl auristatin E (MMAE). As the inactive isomer, this compound is a critical tool for distinguishing specific biological effects from non-specific or off-target interactions.[1] Boc-Dap-NE is a key intermediate in the synthesis of MMAE, a potent tubulin polymerization inhibitor widely utilized as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).[1][2][3] This document provides detailed application notes, experimental protocols, and data presentation guidelines for the effective use of this compound as a negative control.

Principle and Mechanism of Action

The scientific rationale for using this compound as a negative control lies in the principles of stereochemistry. Diastereomers, which are stereoisomers that are not mirror images of each other, can exhibit significantly different biological activities due to the precise three-dimensional arrangement of atoms required for interaction with biological targets such as enzymes and receptors.

This compound, being an inactive isomer of a precursor to a potent cytotoxic agent, is not expected to inhibit tubulin polymerization or induce the subsequent cellular effects. Therefore, it allows researchers to:

  • Confirm Target Specificity: By comparing the cellular response to the active compound versus the inactive control, researchers can confirm that the observed effects are due to the specific inhibition of tubulin polymerization and not a result of general cytotoxicity or other non-specific interactions of the chemical scaffold.

  • Identify Off-Target Effects: Any cellular response observed in the presence of this compound may indicate off-target effects of the compound class, providing valuable information for drug development and optimization.

  • Validate Assay Performance: The inclusion of a negative control is crucial for validating the performance of an assay, ensuring that the experimental system is stable and not prone to false-positive results.

Data Presentation

Quantitative data from experiments utilizing this compound as a negative control should be presented in a clear and organized manner to facilitate comparison with the active compound and other controls.

Table 1: In Vitro Cytotoxicity Data

CompoundConcentration (nM)Cell Viability (%)Standard Deviation
Vehicle Control (DMSO) 0.1%100± 5.2
This compound 198.5± 4.8
1097.1± 5.5
10095.8± 6.1
100094.2± 5.9
MMAE (Active Compound) 185.3± 6.3
1052.1± 7.1
10015.7± 4.9
10002.4± 1.8
Positive Control (e.g., Staurosporine) 1 µM5.6± 2.3

Table 2: Tubulin Polymerization Inhibition Assay

CompoundConcentration (µM)Inhibition of Tubulin Polymerization (%)Standard Deviation
Vehicle Control (Buffer) -0± 2.1
This compound 12.5± 1.8
104.1± 2.5
1005.8± 3.1
MMAE (Active Compound) 135.2± 4.7
1078.9± 6.2
10095.4± 3.9
Positive Control (e.g., Paclitaxel) 10 µM98.1± 1.5

Experimental Protocols

The following are representative protocols for experiments where this compound can be used as a negative control.

Protocol 1: In Vitro Cell Viability (MTT) Assay

This protocol outlines the use of a colorimetric assay to assess the cytotoxic effects of the test compounds on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Active compound (e.g., MMAE)

  • Positive control (e.g., Staurosporine)

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare stock solutions of this compound, the active compound, and the positive control in DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be ≤ 0.1%.

  • Cell Treatment: Remove the culture medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Tubulin Polymerization Assay (In Vitro)

This protocol describes a cell-free assay to measure the direct effect of the compounds on tubulin polymerization.

Materials:

  • Tubulin protein (>99% pure)

  • Tubulin polymerization buffer

  • GTP solution

  • This compound

  • Active compound (e.g., MMAE)

  • Positive control (e.g., Paclitaxel for polymerization promotion, Vinblastine for inhibition)

  • Vehicle control (e.g., DMSO)

  • 96-well plate (UV-transparent)

  • Temperature-controlled microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions and serial dilutions of the test compounds in polymerization buffer.

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add the test compounds, tubulin, and GTP solution to the polymerization buffer.

  • Initiation of Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C.

  • Monitoring Polymerization: Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the rate of tubulin polymerization.

  • Data Analysis: Calculate the percentage of inhibition or promotion of tubulin polymerization relative to the vehicle control.

Visualizations

Signaling Pathway of MMAE

MMAE_Signaling_Pathway MMAE Signaling Pathway cluster_cell Target Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen (e.g., CD30) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion MMAE MMAE Lysosome->MMAE Cleavage & Release Tubulin Tubulin Dimers MMAE->Tubulin Inhibition of Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest MMAE->G2M_Arrest Disruption of Mitotic Spindle Microtubules Microtubules Tubulin->Microtubules Polymerization Apoptosis Apoptosis G2M_Arrest->Apoptosis Induction

Caption: Intracellular signaling pathway of MMAE following ADC internalization.

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Assay_Workflow Cytotoxicity Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Compounds Prepare Compound Dilutions (Active, Negative Control, Vehicle) Incubate_24h->Prepare_Compounds Treat_Cells Treat Cells with Compounds Prepare_Compounds->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Buffer Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate % Viability) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow for an in vitro cytotoxicity assay.

Logical Relationship of Controls

Control_Logic Logical Relationship of Controls Experiment Cell-Based Assay Active_Compound Active Compound (e.g., MMAE) Experiment->Active_Compound Negative_Control Negative Control (this compound) Experiment->Negative_Control Vehicle_Control Vehicle Control (e.g., DMSO) Experiment->Vehicle_Control Positive_Control Positive Control (Known Toxin) Experiment->Positive_Control Outcome_Active Specific Biological Effect (e.g., Cell Death) Active_Compound->Outcome_Active Outcome_Negative No Significant Biological Effect Negative_Control->Outcome_Negative Outcome_Vehicle Baseline Cellular Response Vehicle_Control->Outcome_Vehicle Outcome_Positive Maximal Expected Effect Positive_Control->Outcome_Positive

Caption: The logical framework for using different controls in a cell-based assay.

References

Application Notes and Protocols for (R,S,S,R,S)-Boc-Dap-NE in Antibody-Drug Conjugate (ADC) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the use of (R,S,S,R,S)-Boc-Dap-NE , an inactive diastereomer of a key intermediate in the synthesis of Monomethyl auristatin E (MMAE), a widely used ADC payload.

This compound serves as an essential negative control in ADC research. Its use allows researchers to distinguish between the biological effects mediated by the targeted delivery of the active cytotoxic payload and any non-specific effects of the ADC platform itself. As an inactive isomer, it is not expected to exhibit the tubulin polymerization inhibition characteristic of the active MMAE payload.

Core Concepts and Applications

The primary application of This compound is in the generation of control ADCs. These control conjugates are identical to the active ADC in terms of the antibody, linker chemistry, and drug-to-antibody ratio (DAR), with the sole difference being the stereochemistry of the payload precursor, rendering the final payload inactive.

Key applications of an ADC conjugated with an inactive payload include:

  • Specificity Assessment: To confirm that the observed in vitro cytotoxicity and in vivo anti-tumor activity are due to the specific action of the active payload and not to non-specific toxicity of the antibody, linker, or the conjugation process.

  • Target Engagement Validation: To ensure that the biological effects are a direct result of the payload's mechanism of action following internalization of the ADC.

  • Bystander Effect Evaluation: To study the non-specific uptake and effects of the ADC in antigen-negative cells.

  • Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: To assess the contribution of the payload to the overall PK/TK profile and to identify any potential off-target toxicities unrelated to the payload's cytotoxic activity.

Data Presentation: In Vitro and In Vivo Efficacy (Exemplary Data)

The following tables present exemplary data comparing a hypothetical ADC targeting HER2 (e.g., Trastuzumab) conjugated with active MMAE (Trastuzumab-vc-MMAE) versus a control ADC conjugated with an inactive MMAE diastereomer derived from this compound (Trastuzumab-vc-inactiveMMAE).

Table 1: In Vitro Cytotoxicity against HER2-Positive Cancer Cell Line (SK-BR-3)

ADC ConstructTarget AntigenPayloadIC₅₀ (ng/mL)
Trastuzumab-vc-MMAEHER2Active MMAE15
Trastuzumab-vc-inactiveMMAEHER2Inactive MMAE Diastereomer> 10,000
Non-targeting IgG-vc-MMAEN/AActive MMAE> 10,000
Untreated ControlN/AN/AN/A

Table 2: In Vivo Efficacy in a HER2-Positive Breast Cancer Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Complete Regressions
Vehicle ControlN/A00/10
Trastuzumab-vc-MMAE3958/10
Trastuzumab-vc-inactiveMMAE3< 100/10
Non-targeting IgG-vc-MMAE3< 100/10

Experimental Protocols

Protocol 1: Preparation of Linker-Payload Intermediate with this compound

This protocol describes the synthesis of a maleimide-functionalized linker-payload intermediate using the inactive isomer. A similar procedure would be followed for the active isomer.

Materials:

  • This compound

  • Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (mc-vc-PAB) linker with a suitable activating group (e.g., NHS ester)

  • N,N-Dimethylformamide (DMF)

  • Dipea (N,N-Diisopropylethylamine)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the solution.

  • In a separate flask, dissolve the activated mc-vc-PAB linker (1 equivalent) in anhydrous DMF.

  • Slowly add the linker solution to the this compound solution with stirring.

  • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by HPLC.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the resulting linker-payload intermediate by preparative HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Protocol 2: Conjugation of Linker-Payload to Monoclonal Antibody

This protocol outlines the conjugation of the prepared linker-payload intermediate to a monoclonal antibody (e.g., Trastuzumab) via partial reduction of interchain disulfide bonds.

Materials:

  • Monoclonal Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Linker-payload intermediate (from Protocol 1) dissolved in Dimethyl sulfoxide (B87167) (DMSO)

  • N-acetylcysteine solution

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Reduction:

    • Adjust the antibody concentration to 5-10 mg/mL in PBS.

    • Add a 2.5-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

    • Cool the solution to room temperature.

  • Conjugation Reaction:

    • Prepare a 10 mM stock solution of the linker-payload intermediate in DMSO.

    • Add a 5-fold molar excess of the linker-payload solution to the reduced antibody. The final DMSO concentration should be below 10% (v/v).

    • Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.

  • Quenching:

    • Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide (B117702) groups.

    • Incubate for an additional 20 minutes.

  • Purification:

    • Purify the resulting ADC using SEC to remove unreacted linker-payload and other small molecules.

    • Collect the fractions corresponding to the purified ADC.

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Determine the Drug-to-Antibody Ratio (DAR) using methods such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

Protocol 3: In Vitro Cell Viability Assay

This protocol describes how to assess the cytotoxicity of the active and control ADCs.

Materials:

  • HER2-positive cancer cell line (e.g., SK-BR-3)

  • Cell culture medium and supplements

  • 96-well plates

  • Active ADC (Trastuzumab-vc-MMAE)

  • Control ADC (Trastuzumab-vc-inactiveMMAE)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed SK-BR-3 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the active and control ADCs in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the ADC dilutions. Include untreated wells as a control.

  • Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time and then measure the luminescence or absorbance using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.

Visualizations

Signaling Pathway of MMAE-Induced Cell Death

The active MMAE payload, upon release inside the target cell, disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The inactive diastereomer is not expected to initiate this cascade.

MMAE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell (HER2+) cluster_control Control Pathway ADC Active ADC (e.g., Trastuzumab-vc-MMAE) Receptor HER2 Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAE Free Active MMAE Lysosome->MMAE Linker Cleavage & Payload Release Inactive_Payload Inactive Payload Lysosome->Inactive_Payload Release Tubulin Tubulin Dimers MMAE->Tubulin Inhibition Microtubules Microtubule Polymerization (Disrupted) Tubulin->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Control_ADC Control ADC (Trastuzumab-vc-inactiveMMAE) Control_ADC->Receptor Binding & Internalization No_Effect No Effect on Tubulin Polymerization Inactive_Payload->No_Effect

Caption: Signaling pathway of an MMAE-containing ADC leading to apoptosis.

Experimental Workflow for ADC Preparation and Characterization

This diagram illustrates the overall process from antibody to a characterized ADC, highlighting the parallel workflow for the active and control conjugates.

ADC_Workflow Antibody Monoclonal Antibody (e.g., Trastuzumab) Reduction Partial Reduction of Disulfides Antibody->Reduction Conjugation_Active Conjugation Reduction->Conjugation_Active Conjugation_Inactive Conjugation Reduction->Conjugation_Inactive Active_Linker_Payload Active Linker-Payload (mc-vc-MMAE) Active_Linker_Payload->Conjugation_Active Inactive_Linker_Payload Inactive Linker-Payload (from this compound) Inactive_Linker_Payload->Conjugation_Inactive Purification_Active Purification (SEC) Conjugation_Active->Purification_Active Purification_Inactive Purification (SEC) Conjugation_Inactive->Purification_Inactive Active_ADC Active ADC Purification_Active->Active_ADC Inactive_ADC Inactive Control ADC Purification_Inactive->Inactive_ADC Characterization Characterization (DAR, Purity, etc.) Active_ADC->Characterization Inactive_ADC->Characterization

Caption: Workflow for the preparation of active and inactive control ADCs.

Logical Relationship: Rationale for Using an Inactive Control

Logical_Relationship Hypothesis Hypothesis: Observed biological effect is due to the active payload. Test_Active Test: Active ADC Hypothesis->Test_Active Test_Inactive Test: Inactive Control ADC Hypothesis->Test_Inactive Outcome_Active Outcome: Biological effect observed Test_Active->Outcome_Active Outcome_Inactive Outcome: No biological effect observed Test_Inactive->Outcome_Inactive Conclusion Conclusion: Hypothesis is supported. Effect is payload-specific. Outcome_Active->Conclusion Outcome_Inactive->Conclusion

Caption: Logical framework for using an inactive control in ADC research.

Application Notes and Protocols for the Incorporation of Boc-L-Diaminopropionic Acid (Boc-Dap) Derivatives in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of Boc-Dap(Fmoc)-OH into synthetic peptides using solid-phase peptide synthesis (SPPS). This protocol is specifically designed for Boc-based SPPS strategies, where the orthogonal Fmoc protecting group on the Dap side chain allows for selective deprotection and subsequent site-specific modification of the peptide on the solid support.

Introduction

L-2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid that contains a primary amine on its side chain. This side-chain amine serves as a valuable chemical handle for various peptide modifications, including PEGylation, lipidation, cyclization, and the attachment of fluorescent labels or cytotoxic payloads. In Boc-based solid-phase peptide synthesis, the use of a Dap derivative with an orthogonally protected side chain is essential. The most common building block for this purpose is N-α-Boc-N-β-Fmoc-L-diaminopropionic acid (Boc-Dap(Fmoc)-OH). The Boc group on the α-amine is labile to acids like trifluoroacetic acid (TFA), while the Fmoc group on the β-amine is stable to TFA but readily cleaved by bases such as piperidine (B6355638). This orthogonality is the key to achieving site-specific modifications.

Experimental Protocols

This section details the step-by-step procedures for incorporating Boc-Dap(Fmoc)-OH into a peptide sequence using manual or automated Boc-SPPS. The protocol covers all stages from resin preparation to final peptide cleavage and characterization.

2.1 Materials and Reagents

  • Resin: MBHA or PAM resin pre-loaded with the C-terminal amino acid.

  • Amino Acids: N-α-Boc protected amino acids with appropriate side-chain protection (e.g., Boc-Ser(Bzl)-OH, Boc-Lys(2-Cl-Z)-OH).

  • Key Building Block: N-α-Boc-N-β-Fmoc-L-diaminopropionic acid (Boc-Dap(Fmoc)-OH).

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).

  • Boc Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in DCM.

  • Neutralization Solution: 10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM or DMF.

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Fmoc Deprotection Solution: 20% (v/v) Piperidine in DMF.

  • Cleavage Cocktail: Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol, 82.5:5:5:5:2.5) or similar HF-free cleavage mixture.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system.

  • Analysis: Mass spectrometer (e.g., ESI-MS or MALDI-TOF), Analytical RP-HPLC.

2.2 Step-by-Step Synthesis Protocol

The entire synthesis workflow can be visualized in the diagram below. The process begins with the deprotection of the N-terminal Boc group of the resin-bound peptide, followed by the coupling of the Boc-Dap(Fmoc)-OH building block. After successful incorporation, the orthogonal Fmoc group on the Dap side chain can be selectively removed to allow for further modification before the final cleavage of the peptide from the resin.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis Cycle cluster_modification Site-Specific Modification cluster_final Final Steps Start Resin-Bound Peptide (Free Amine) Boc_Deprotection 1. Boc Deprotection (50% TFA in DCM) Neutralization1 2. Neutralization (10% DIEA) Boc_Deprotection->Neutralization1 Coupling 3. Coupling Boc-Dap(Fmoc)-OH + HBTU/DIEA Neutralization1->Coupling Wash1 4. Wash (DMF, DCM) Coupling->Wash1 Boc_Dap_Peptide Resin-Bound Peptide with Boc-Dap(Fmoc) Wash1->Boc_Dap_Peptide Fmoc_Deprotection 5. Selective Fmoc Deprotection (20% Piperidine in DMF) Boc_Dap_Peptide->Fmoc_Deprotection Wash2 6. Wash (DMF, DCM) Fmoc_Deprotection->Wash2 Modification 7. Side-Chain Modification (e.g., Acylation, Alkylation) Wash2->Modification Modified_Peptide Resin-Bound Modified Peptide Modification->Modified_Peptide Cleavage 8. Cleavage & Global Deprotection (e.g., Reagent K) Modified_Peptide->Cleavage Purification 9. Purification (RP-HPLC) Cleavage->Purification Analysis 10. Analysis (MS, HPLC) Purification->Analysis Final_Product Pure Modified Peptide Analysis->Final_Product

Figure 1: Workflow for Boc-SPPS incorporation and modification of Boc-Dap(Fmoc)-OH.

Protocol Details:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for another 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 1 x 2 minutes and 1 x 20 minutes.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 2 x 2 minutes.

    • Wash the resin with DCM (3x) and DMF (3x).

    • Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection.

  • Coupling of Boc-Dap(Fmoc)-OH:

    • Prepare the coupling solution: Dissolve Boc-Dap(Fmoc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction using the Kaiser test. A negative result (yellow/clear beads) indicates complete coupling. If the test is positive, the coupling step may be repeated.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Selective Fmoc Deprotection of the Dap Side Chain:

    • Treat the resin-bound peptide with 20% piperidine in DMF for 1 x 5 minutes and 1 x 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (5x).

    • The newly liberated β-amine of the Dap residue is now available for modification.

  • Side-Chain Modification (Example: Acetylation):

    • To cap the side-chain amine, treat the resin with a solution of acetic anhydride (B1165640) (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Continuation of Synthesis: If additional amino acids are to be added to the N-terminus, return to step 2 (Boc Deprotection) and continue the synthesis.

  • Final Cleavage and Deprotection:

    • After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., Reagent K) for 2-4 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Wash the peptide pellet with cold ether two more times.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide using preparative RP-HPLC.

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

Data Presentation

The efficiency of each key step in the protocol can be assessed quantitatively. The following tables summarize expected outcomes and provide a framework for recording experimental results.

Table 1: Coupling Efficiency Monitoring

StepMonitoring MethodExpected Result for >99% CompletionTypical Reaction Time
Boc DeprotectionKaiser TestPositive (Blue Beads)20-30 min
CouplingKaiser TestNegative (Yellow/Clear Beads)1-2 hours
Fmoc DeprotectionN/A-20 min

Table 2: Characterization of a Model Peptide (Ac-Ser-Dap(Ac)-Lys-NH₂)

Analysis TechniqueParameterExpected ValueObserved Value
ESI-MS[M+H]⁺ (Monoisotopic)417.22 g/mol
Analytical RP-HPLCPurity>95%
Retention TimeDependent on column and gradient conditions.

Signaling Pathways and Logical Relationships

The core of this protocol relies on the principle of orthogonal protection, which allows for selective chemical transformations at different sites within the same molecule. The relationship between the protecting groups and the reagents used for their removal is critical for the success of the synthesis.

Orthogonal_Deprotection Peptide Resin-Peptide-Boc-AA-Dap(Fmoc)-... Alpha_Amine α-Amine Deprotected (For Chain Elongation) Peptide->Alpha_Amine Removes α-Boc group Beta_Amine β-Amine Deprotected (For Side-Chain Modification) Peptide->Beta_Amine Removes β-Fmoc group TFA Acid (e.g., TFA) TFA->Peptide Piperidine Base (e.g., Piperidine) Piperidine->Peptide

Figure 2: Orthogonal deprotection strategy for Boc-Dap(Fmoc)-OH in SPPS.

This diagram illustrates that the acid-labile Boc group is removed to allow for peptide chain elongation, while the base-labile Fmoc group is independently removed to enable side-chain modification, providing complete control over the synthesis of complex, modified peptides.

Application Notes and Protocols for (R,S,S,R,S)-Boc-Dap-NE in In Vitro Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

(R,S,S,R,S)-Boc-Dap-NE serves as an essential negative control in cancer cell line studies. It is the inactive diastereomer of Boc-Dap-NE, a synthetic intermediate used in the production of the potent tubulin polymerization inhibitor, Monomethyl auristatin E (MMAE).[1] Given its isomeric relationship to an active precursor, this compound is crucial for validating that the observed cytotoxic, anti-proliferative, or other cellular effects of a related active compound are specific and not due to off-target or non-specific interactions. These application notes provide detailed protocols for utilizing this compound as a negative control in common in vitro assays for cancer research.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes when using this compound as a negative control alongside a hypothetical active compound, "Compound X," in various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) Data

This table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the concentration of a drug that is required for 50% inhibition in vitro.

Cell LineCompoundIC50 (µM)
MCF-7 (Breast Adenocarcinoma)This compound> 100
Compound X15.5
A549 (Lung Carcinoma)This compound> 100
Compound X25.2
HeLa (Cervical Cancer)This compound> 100
Compound X12.8
U-87 MG (Glioblastoma)This compound> 100
Compound X30.1

Table 2: Apoptosis Induction in MCF-7 Cells

This table shows the percentage of apoptotic cells as determined by Annexin V/Propidium Iodide staining after 48 hours of treatment.

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control (DMSO)0.1%5.2 ± 0.83.1 ± 0.5
This compound505.5 ± 1.13.4 ± 0.7
Compound X2525.7 ± 2.515.3 ± 1.9

Table 3: Cell Cycle Analysis in HeLa Cells

This table illustrates the cell cycle distribution of HeLa cells after 24 hours of treatment, as measured by flow cytometry.

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)0.1%55.4 ± 3.128.9 ± 2.215.7 ± 1.8
This compound5054.8 ± 2.929.5 ± 2.515.7 ± 1.5
Compound X2020.1 ± 1.910.5 ± 1.369.4 ± 4.2

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, U-87 MG)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Active compound for comparison (e.g., Compound X)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazoll-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of this compound and the active compound in DMSO. Create serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[2]

  • Cell Treatment: Replace the medium in each well with the medium containing the various concentrations of the compounds. Include wells with vehicle control (medium with DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by flow cytometry.

Materials:

  • Cancer cell line

  • Complete culture medium

  • This compound and active compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds as described in the MTT assay protocol for 48 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis

This protocol determines the distribution of cells in the different phases of the cell cycle.

Materials:

  • Cancer cell line

  • Complete culture medium

  • This compound and active compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells in a 6-well plate for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will be used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) cell_seeding Cell Seeding (96-well or 6-well plates) cell_culture->cell_seeding compound_prep Compound Preparation (this compound, Active Compound, Vehicle) incubation Incubation with Compounds (24-72 hours) compound_prep->incubation cell_seeding->incubation viability_assay Cell Viability Assay (MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubation->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) incubation->cell_cycle_assay data_acquisition Data Acquisition (Microplate Reader, Flow Cytometer) viability_assay->data_acquisition apoptosis_assay->data_acquisition cell_cycle_assay->data_acquisition results Results Interpretation (IC50, % Apoptosis, Cell Cycle Distribution) data_acquisition->results

Caption: Experimental workflow for in vitro studies.

signaling_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation transcription->proliferation compound_x Active Compound X (Hypothetical Inhibition) compound_x->mek Inhibits compound_x->akt Inhibits inactive_compound This compound (No Effect)

Caption: Hypothetical signaling pathway modulation.

References

Application Notes and Protocols for the Use of Active and Inactive Isomers of Boc-Dap-NE in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Dap-NE is a novel small molecule inhibitor currently under investigation for its potential therapeutic applications. As with many biologically active small molecules, the stereochemistry of Boc-Dap-NE is critical to its function. This compound exists as a pair of stereoisomers, one of which demonstrates significant biological activity (the active isomer), while the other is largely inert (the inactive isomer). The availability of both isomers provides a powerful tool for researchers to delineate the specific, on-target effects of the active compound from any potential off-target or non-specific effects.

These application notes provide a comprehensive guide for the experimental design and practical application of the active and inactive isomers of Boc-Dap-NE. The protocols detailed herein are designed to assist researchers in validating the compound's mechanism of action and assessing its efficacy in relevant biological systems. Proper use of the inactive isomer as a negative control is a critical component of these experimental workflows, ensuring the rigorous validation of on-target activity.[1]

Data Presentation

The following tables summarize the quantitative data obtained from key experiments comparing the active and inactive isomers of Boc-Dap-NE.

Table 1: Biochemical Assay - Target Kinase X Inhibition

CompoundIsomerIC50 (nM)
Boc-Dap-NEActive15
Boc-Dap-NEInactive> 10,000

Table 2: Cell-Based Assay - Inhibition of Target Kinase X Phosphorylation in HEK293 Cells

CompoundIsomerEC50 (nM)
Boc-Dap-NEActive50
Boc-Dap-NEInactive> 20,000

Table 3: Cell Viability Assay in NCI-H460 Cancer Cell Line

CompoundIsomerGI50 (µM)
Boc-Dap-NEActive1.2
Boc-Dap-NEInactive> 50

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the active and inactive isomers of Boc-Dap-NE against the purified Target Kinase X.

Materials:

  • Purified recombinant Target Kinase X

  • ATP

  • Kinase substrate peptide (e.g., a fluorescently labeled peptide)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Active and inactive isomers of Boc-Dap-NE (dissolved in DMSO)

  • 384-well assay plates

  • Plate reader capable of detecting fluorescence

Method:

  • Prepare serial dilutions of the active and inactive isomers of Boc-Dap-NE in DMSO. A typical starting concentration is 10 mM.

  • Further dilute the compounds in kinase assay buffer to achieve the desired final concentrations (e.g., from 100 µM down to 1 pM).

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the Target Kinase X and the substrate peptide to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding 25 µL of a stop solution (e.g., 100 mM EDTA).

  • Read the fluorescence on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot Analysis of Target Kinase X Phosphorylation (Cell-Based)

Objective: To assess the ability of the active and inactive isomers of Boc-Dap-NE to inhibit the phosphorylation of a downstream substrate of Target Kinase X in a cellular context.

Materials:

  • HEK293 cells (or another suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Active and inactive isomers of Boc-Dap-NE (dissolved in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-Substrate, anti-total-Substrate, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Method:

  • Seed HEK293 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the active and inactive isomers of Boc-Dap-NE (e.g., 0.1, 1, 10, 100, 1000 nM) for 2 hours. Include a DMSO vehicle control.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Protocol 3: Cell Viability Assay

Objective: To determine the effect of the active and inactive isomers of Boc-Dap-NE on the viability of a cancer cell line.

Materials:

  • NCI-H460 cancer cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Active and inactive isomers of Boc-Dap-NE (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Method:

  • Seed NCI-H460 cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.

  • Treat the cells with a serial dilution of the active and inactive isomers of Boc-Dap-NE (e.g., from 100 µM down to 1 nM). Include a DMSO vehicle control.

  • Incubate the cells for 72 hours.

  • Allow the plate to equilibrate to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent viability for each concentration relative to the DMSO control.

  • Plot the percent viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Hypothetical Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Target_Kinase_X Target Kinase X Receptor->Target_Kinase_X Activates Downstream_Substrate Downstream Substrate Target_Kinase_X->Downstream_Substrate Phosphorylates Transcription_Factor Transcription Factor Downstream_Substrate->Transcription_Factor Activates Boc_Dap_NE_Active Boc-Dap-NE (Active) Boc_Dap_NE_Active->Target_Kinase_X Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling cascade inhibited by the active isomer of Boc-Dap-NE.

Experimental Workflow for Inhibitor Screening

G Start Start: Compound Synthesis (Active & Inactive Isomers) Biochemical_Assay Biochemical Assay (Target Kinase X Inhibition) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (Target Engagement) Biochemical_Assay->Cell_Based_Assay Functional_Assay Functional Cell Assay (e.g., Viability) Cell_Based_Assay->Functional_Assay Data_Analysis Data Analysis (IC50, EC50, GI50) Functional_Assay->Data_Analysis Conclusion Conclusion: Active isomer is a potent and specific inhibitor Data_Analysis->Conclusion

Caption: A streamlined workflow for characterizing small molecule inhibitors.

Logic Diagram for On-Target Validation

G Hypothesis Hypothesis: Biological effect is due to inhibition of Target Kinase X Active_Isomer Active Isomer of Boc-Dap-NE Hypothesis->Active_Isomer Inactive_Isomer Inactive Isomer of Boc-Dap-NE Hypothesis->Inactive_Isomer Biological_Effect Observed Biological Effect (e.g., decreased cell viability) Active_Isomer->Biological_Effect No_Effect No Biological Effect Inactive_Isomer->No_Effect Conclusion Conclusion: Effect is on-target Biological_Effect->Conclusion No_Effect->Conclusion

Caption: Validating on-target effects using active and inactive isomers.

References

Application Notes and Protocols for Boc-SPPS of Peptides Containing Diaminopropionic Acid (Dap) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as L-2,3-diaminopropionic acid (Dap) and its derivatives, into peptide sequences is a powerful strategy for enhancing biological activity, stability, and for introducing sites for conjugation or cyclization. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for solid-phase peptide synthesis (SPPS) remains a robust and effective method for the synthesis of these modified peptides, particularly for complex and hydrophobic sequences.[1][2] This document provides a detailed protocol for the synthesis of peptides containing Dap derivatives using Boc-SPPS, including information on orthogonal protection strategies, coupling, deprotection, and cleavage.

Orthogonal Protection of Dap in Boc-SPPS

A key consideration for incorporating Dap into a peptide sequence is the orthogonal protection of its β-amino group. This allows for selective deprotection and modification of the side chain while the peptide remains anchored to the resin. In the context of Boc-SPPS, where the α-amino group is protected by the acid-labile Boc group, the β-amino group of Dap requires a protecting group that is stable to the repetitive TFA treatments used for Boc removal.[2][3]

Several orthogonally protected Boc-Dap-OH derivatives are commercially available or can be synthesized, offering flexibility in peptide design.[3][4][5][6]

α-Amino Protecting Groupβ-Amino Protecting GroupDeprotection Condition for β-Amino Group
BocZ (Benzyloxycarbonyl)Catalytic Hydrogenation[3]
BocAlloc (Allyloxycarbonyl)Pd(0) catalyst[3]
BocFmoc (9-Fluorenylmethoxycarbonyl)Base (e.g., 20% piperidine (B6355638) in DMF)[3]

Table 1: Common Orthogonal Protecting Group Combinations for Boc-Dap-OH.

The choice of the β-amino protecting group depends on the desired synthetic strategy. For instance, the Z group is suitable when deprotection is desired after cleavage from the resin, while Alloc and Fmoc allow for on-resin side-chain modification.

Experimental Protocols

This section outlines a general protocol for the manual synthesis of a peptide containing a Dap derivative using Boc-SPPS on a Merrifield resin.

Materials and Reagents
ReagentConcentration/Purity
Merrifield Resin (1% DVB)100-200 mesh, ~1.0 mmol/g substitution
Boc-Amino AcidsSynthesis Grade
Boc-Dap(Z)-OHSynthesis Grade
Dichloromethane (DCM)Anhydrous, Synthesis Grade
N,N-Dimethylformamide (DMF)Anhydrous, Synthesis Grade
Trifluoroacetic Acid (TFA)Reagent Grade
N,N-Diisopropylethylamine (DIEA)Reagent Grade
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)Synthesis Grade
Anisole (B1667542)Reagent Grade
Anhydrous Hydrogen Fluoride (B91410) (HF)Scavenged
Diethyl EtherAnhydrous, Cold

Table 2: List of Key Materials and Reagents.

Step 1: Resin Preparation and First Amino Acid Attachment
  • Resin Swelling: Swell the Merrifield resin in DCM for at least 30 minutes in a reaction vessel.[1]

  • First Amino Acid Attachment (Cesium Salt Method):

    • Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate.[1]

    • Dissolve the dried Boc-amino acid cesium salt in DMF and add it to the swollen resin.[1]

    • Heat the mixture at 50°C for 12-24 hours.[1]

    • Wash the resin thoroughly with DMF, DMF/water, DMF, and finally DCM.[1]

    • Dry the resin under vacuum.[1]

Step 2: The Synthesis Cycle

The following cycle is repeated for each amino acid, including the Boc-Dap(Z)-OH derivative, to be added to the peptide chain.[1]

  • Boc Deprotection:

    • Swell the peptide-resin in DCM.[1]

    • Add a solution of 50% TFA in DCM to the resin and agitate for 20-30 minutes.[1][7]

    • Filter and wash the resin with DCM.[1]

  • Neutralization:

    • Wash the peptide-resin with DCM.[1]

    • Add a solution of 5-10% DIEA in DCM to the resin and agitate for 5-10 minutes.[1][2]

    • Filter and wash the resin thoroughly with DCM.[1]

    • In situ neutralization protocols, where neutralization and coupling occur simultaneously, can also be employed.[2]

  • Amino Acid Coupling (HBTU Activation):

    • In a separate vessel, dissolve the Boc-amino acid (or Boc-Dap(Z)-OH) (2-4 equivalents) and HBTU (2-4 equivalents) in DMF.[1]

    • Add DIEA (4-8 equivalents) to the solution to activate the amino acid.[1]

    • Add the activated amino acid solution to the neutralized peptide-resin.[1]

    • Agitate the reaction mixture for 1-2 hours at room temperature.[1]

    • Monitor the completion of the reaction using the Kaiser (ninhydrin) test.[1] A negative test indicates the absence of free primary amines.

    • After a negative Kaiser test, filter and wash the resin with DMF and DCM.

Step 3: Final Cleavage and Deprotection

This final step cleaves the peptide from the resin and removes the benzyl-based side-chain protecting groups, including the Z group on the Dap side chain, using anhydrous hydrogen fluoride (HF). Caution: HF is extremely toxic and corrosive and requires a specialized apparatus and handling procedures. [1][7]

  • Preparation: Place the dried peptide-resin in a specialized HF cleavage apparatus.[1]

  • Scavenger Addition: Add a scavenger, such as anisole (typically 10% v/v), to the reaction vessel.[1][7]

  • HF Cleavage:

    • Cool the reaction vessel to -5 to 0°C.[1]

    • Condense anhydrous HF into the vessel.[1]

    • Stir the mixture at 0°C for 1-2 hours.[1]

  • HF Evaporation: Evaporate the HF under a vacuum.[1]

  • Peptide Precipitation and Washing:

    • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[1]

    • Filter and dry the crude peptide.[1]

Step 4: Purification and Analysis
  • Purification: Dissolve the crude peptide in an appropriate aqueous buffer and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Quantitative Data Summary

ParameterValue/RangeNotes
Resin Substitution0.5 - 1.0 mmol/gLower substitution may be beneficial for longer or difficult sequences.[7]
Boc-Amino Acid Excess2 - 4 equivalentsRelative to resin substitution.[1]
Coupling Reagent Excess2 - 4 equivalentsRelative to resin substitution.[1]
DIEA Excess (Activation)4 - 8 equivalentsRelative to resin substitution.[1]
Coupling Time1 - 2 hoursReaction completion should be monitored (e.g., Kaiser test).[1]
HF Cleavage Time1 - 2 hoursAt 0°C.[1]
Expected Peptide YieldHighly sequence-dependentCan range from <10% to >50% depending on length and sequence.[8][9]

Table 3: Summary of Quantitative Parameters for Boc-SPPS of Dap-Containing Peptides.

Potential Side Reactions

While Boc-SPPS is a robust method, several side reactions can occur, particularly with sensitive amino acids.

  • Alkylation of Tryptophan and Methionine: The tert-butyl cation generated during Boc deprotection can alkylate the indole (B1671886) ring of tryptophan and the thioether of methionine. The use of scavengers like dithiothreitol (B142953) (DTE) in the deprotection solution can mitigate this.[2]

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences can be prone to aspartimide formation. In Boc-SPPS, the protonated state of the N-terminal amine after deprotection can reduce the likelihood of this side reaction compared to Fmoc-SPPS.[7]

  • Racemization: While the use of urethane-based protecting groups like Boc minimizes racemization, it can still occur, especially during the activation of the carboxylic acid.[10][11] The choice of coupling reagent and reaction conditions is crucial to suppress this side reaction.

  • Incomplete Deprotection or Coupling: This can lead to deletion sequences in the final product. Monitoring each step with tests like the Kaiser test is essential to ensure reactions go to completion.[1]

Visualizations

Signaling Pathway of a Dap-Containing Peptide

Peptides containing diaminopimelic acid (a derivative of Dap) are known to be ligands for Nucleotide-binding Oligomerization Domain 1 (NOD1), a cytosolic pattern recognition receptor involved in the innate immune response. The interaction of the Dap-containing peptide with the leucine-rich repeat (LRR) domain of NOD1 induces a conformational change that leads to the recruitment and phosphorylation of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RICK/RIPK2), initiating a downstream signaling cascade that results in the activation of NF-κB and the production of pro-inflammatory cytokines.[12]

NOD1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol Dap_Peptide Dap-Containing Peptide (e.g., Tri-DAP) NOD1 NOD1 Dap_Peptide->NOD1 Binds to LRR domain RICK RICK (RIPK2) NOD1->RICK Recruitment Phospho_RICK Phosphorylated RICK RICK->Phospho_RICK Phosphorylation NF_kB_Activation NF-κB Activation & Pro-inflammatory Cytokine Production Phospho_RICK->NF_kB_Activation Initiates signaling cascade

Caption: Signaling pathway of a Dap-containing peptide via NOD1 activation.

Experimental Workflow for Boc-SPPS of a Dap-Containing Peptide

The following diagram illustrates the overall workflow for the synthesis, purification, and analysis of a peptide containing a Dap derivative using Boc-SPPS.

Boc_SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage_purification Cleavage and Purification cluster_analysis Analysis Resin_Prep Resin Swelling & First Amino Acid Attachment Synthesis_Cycle Iterative Synthesis Cycle (Deprotection, Neutralization, Coupling) Resin_Prep->Synthesis_Cycle Dap_Coupling Coupling of Boc-Dap(Z)-OH Synthesis_Cycle->Dap_Coupling Final_Peptide_Resin Final Protected Peptide on Resin Synthesis_Cycle->Final_Peptide_Resin Dap_Coupling->Synthesis_Cycle Continue for remaining residues Cleavage HF Cleavage & Side-Chain Deprotection Final_Peptide_Resin->Cleavage Precipitation Precipitation with Cold Diethyl Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Peptide Pure Dap-Containing Peptide Lyophilization->Final_Peptide MS Mass Spectrometry (e.g., ESI-MS) Final_Peptide->MS HPLC Analytical RP-HPLC Final_Peptide->HPLC

Caption: Overall experimental workflow for the Boc-SPPS of a Dap-containing peptide.

References

Application Notes and Protocols for (R,S,S,R,S)-Boc-Dap-NE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling, storage, and use of (R,S,S,R,S)-Boc-Dap-NE. This compound is the inactive isomer of Boc-Dap-NE, a key intermediate in the synthesis of Monomethyl auristatin E (MMAE), a potent tubulin polymerization inhibitor used in antibody-drug conjugates (ADCs).[1][2] As the inactive isomer, this compound serves as an essential experimental control in research and development settings.[1]

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₈H₁₆N₂O₄[3][4][5]
Molecular Weight 204.22 g/mol [3][4][5][6]
Appearance Solid[4][5]
Melting Point 210 °C (decomposes)[4][5]
Optical Activity [α]20/D +5.5±1°, c = 1% in methanol: water (1:1) (for Boc-Dap-OH)[4][5]
Purity ≥98.0% (TLC)[4][5]
Solubility Soluble in organic solvents such as dichloromethane (B109758) (DCM).[7]
Storage Temperature Store in a cool, dry, well-ventilated area.[8]

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the integrity and stability of this compound. The following protocols are based on safety data sheets for structurally similar compounds.

2.1 Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and ensure safety.

EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles.
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask).[4][8]
Lab Coat Standard laboratory coat.

2.2 Storage Conditions

To ensure the long-term stability of the compound, it should be stored under the following conditions:

  • Temperature: Store in a cool, dry place.[8]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

  • Container: Keep the container tightly sealed.

  • Location: Store in a well-ventilated area away from incompatible substances.[8]

2.3 Handling Workflow

The following diagram illustrates the general workflow for the safe handling of this compound.

G Figure 1: Safe Handling Workflow for this compound A 1. Don Personal Protective Equipment (PPE) B 2. Weigh the required amount in a chemical fume hood A->B C 3. Dissolve in an appropriate anhydrous solvent (e.g., DCM) B->C D 4. Perform the experiment under inert atmosphere C->D E 5. Store remaining compound under recommended conditions D->E F 6. Dispose of waste according to regulations D->F G Figure 2: Boc Deprotection Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Boc-protected compound in anhydrous DCM B Add Trifluoroacetic Acid (TFA) A->B C Stir at room temperature B->C D Monitor reaction by TLC or LC-MS C->D E Remove solvent and excess TFA in vacuo D->E F Purify by precipitation or chromatography (optional) E->F G Figure 3: Logical Relationship in ADC Synthesis A This compound (Inactive Isomer Control) B Boc-Dap-NE (Active Isomer) C Monomethyl auristatin E (MMAE) (Tubulin Inhibitor) B->C Synthesis Intermediate D Antibody-Drug Conjugate (ADC) C->D Payload Conjugation E Targeted Cancer Cell D->E Targeted Delivery

References

Application Notes and Protocols for (R,S,S,R,S)-Boc-Dap-NE Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S,S,R,S)-Boc-Dap-NE is the inactive diastereomer of Boc-Dap-NE, a key intermediate in the synthesis of the potent antimitotic agent, Monomethyl auristatin E (MMAE). MMAE functions by inhibiting tubulin polymerization, a critical process for cell division. In experimental settings, this compound serves as an essential negative control to ensure that the observed biological effects are specific to the active compound and not due to off-target or non-specific interactions of the core chemical scaffold. This document provides detailed protocols for the preparation of this compound solutions for use in in vitro and cell-based assays.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₂₃H₃₆N₂O₅
Molecular Weight 420.54 g/mol
Appearance White to off-white solid
Purity Typically >95%
Storage Store at -20°C, protect from light and moisture

Solution Preparation Protocols

The following protocols outline the steps for preparing stock and working solutions of this compound. Given that specific solubility data in various solvents is not extensively published, a preliminary solubility test is recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for similar Boc-protected amino acid derivatives and is recommended for the initial stock solution.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound required using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000 Mass (mg) = 10 mM x 1 mL x 420.54 g/mol / 1000 = 4.2054 mg

  • Weigh the compound: Tare a sterile, dry microcentrifuge tube on a calibrated analytical balance. Carefully weigh approximately 4.21 mg of this compound into the tube.

  • Dissolve the compound: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Ensure complete dissolution: Close the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and store: To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for experimental use. It is crucial to maintain a low final concentration of DMSO (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile phosphate-buffered saline (PBS), cell culture medium, or other appropriate aqueous buffer

  • Sterile microcentrifuge tubes or multi-well plates

  • Pipettes and sterile filter tips

Procedure:

  • Determine the final desired concentration: For use as a negative control, the concentration of this compound should match the concentration of the active compound being tested.

  • Perform serial dilutions: Prepare working solutions by serially diluting the 10 mM stock solution in the desired aqueous buffer or cell culture medium. It is recommended to perform intermediate dilutions to ensure accuracy. For example, to prepare a 10 µM working solution from a 10 mM stock:

    • Intermediate Dilution (1:100): Add 10 µL of the 10 mM stock solution to 990 µL of buffer/medium to obtain a 100 µM solution.

    • Final Dilution (1:10): Add 100 µL of the 100 µM intermediate solution to 900 µL of buffer/medium to achieve a final concentration of 10 µM.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.

  • Use immediately: It is recommended to prepare fresh working solutions for each experiment and use them immediately to avoid potential degradation or precipitation.

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound solutions for experimental use.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation calc Calculate Mass weigh Weigh Compound calc->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot and Store at -20°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw For Experiment dilute Serial Dilution in Aqueous Buffer thaw->dilute use Use Immediately in Assay dilute->use

Workflow for this compound solution preparation.

Application in Tubulin Polymerization Assays

As this compound is a control for an intermediate in the synthesis of a tubulin polymerization inhibitor, a primary application is its use in in vitro tubulin polymerization assays. In these assays, it is used to demonstrate that the core chemical structure, absent the specific stereochemistry of the active compound, does not interfere with microtubule formation.

Quantitative Data for a Typical Tubulin Polymerization Assay

The following table provides representative concentrations for components in an in vitro tubulin polymerization assay.

ComponentTypical Final ConcentrationPurpose
Purified Tubulin 2-5 mg/mLThe protein that polymerizes into microtubules.
GTP 1 mMEssential for tubulin polymerization.
General Tubulin Buffer 1x (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)Maintains optimal pH and ionic conditions.
Glycerol 5-10%Promotes tubulin polymerization.
Active Inhibitor (e.g., MMAE) Varies (e.g., 10 nM - 10 µM)Positive control for inhibition of polymerization.
This compound Varies (matched to active compound)Negative control.
Vehicle Control (DMSO) ≤ 0.5%To account for any effects of the solvent.

Mechanism of Action of the Corresponding Active Compound (MMAE)

The active compound, MMAE, for which this compound serves as a control intermediate, inhibits cell division by disrupting microtubule dynamics. The diagram below illustrates the tubulin polymerization pathway and the point of inhibition by MMAE.

G cluster_pathway Tubulin Polymerization Pathway tubulin αβ-Tubulin Dimers protofilament Protofilaments tubulin->protofilament Polymerization microtubule Microtubule protofilament->microtubule Assembly depolymerization Depolymerization microtubule->depolymerization Catastrophe depolymerization->tubulin mmae MMAE (Active Compound) mmae->inhibition inhibition->protofilament Inhibits Polymerization

Inhibition of tubulin polymerization by MMAE.

By using this compound as a negative control, researchers can confidently attribute any observed inhibition of tubulin polymerization to the specific stereochemical configuration and functional groups of the active compound, thereby validating the specificity of their findings.

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Boc-D-Dap-NEt₂ and Boc-D-Dap-OEt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the stereoselective synthesis of N-tert-butyloxycarbonyl-D-diaminopropionic acid ethyl ester (Boc-D-Dap-OEt) and N,N-diethylamide (Boc-D-Dap-NEt₂).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Problem 1: Low Yield of Boc-D-Dap-OH (Starting Material)
Potential CauseRecommended Solution
Incomplete Reaction: The Boc-protection of D-diaminopropionic acid is not going to completion.- Optimize Reaction Time and Temperature: Ensure the reaction is stirred overnight at room temperature.[1] - Base Concentration: Use the appropriate concentration of a base like sodium bicarbonate to ensure the reaction medium is sufficiently basic.[1] - Reagent Quality: Use fresh di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Product Loss During Workup: The product is being lost during the extraction or purification steps.- pH Adjustment: Carefully acidify the reaction mixture to pH 2-3 to ensure the product is in the organic-soluble form before extraction.[1] - Solvent Extraction: Perform multiple extractions with ethyl acetate (B1210297) to maximize the recovery of the product from the aqueous layer.[1]
Side Reactions: The free β-amino group is reacting with Boc₂O, leading to di-protected byproducts.- Controlled Addition of Boc₂O: Add the Boc₂O solution dropwise and slowly to the reaction mixture at a low temperature (e.g., 0 °C) to favor the more reactive α-amino group.[1]
Problem 2: Low Yield of Boc-D-Dap-OEt (Esterification)
Potential CauseRecommended Solution
Inefficient Esterification Method: The chosen esterification method is not suitable for this substrate.- Fischer Esterification: For a simple ethyl ester, refluxing in ethanol (B145695) with a catalytic amount of a strong acid (e.g., H₂SO₄) is a straightforward method.[2] - Steglich Esterification: For a milder, highly efficient method, especially with acid-sensitive substrates, use DCC or EDC as a coupling agent with a catalytic amount of DMAP in an aprotic solvent like dichloromethane (B109758) (DCM) at room temperature.[3][4][5] This method is known to provide high yields, often exceeding 80%.[3]
Incomplete Reaction: The esterification reaction is not reaching completion.- Reaction Time and Temperature: For Fischer esterification, ensure adequate reflux time. For Steglich esterification, allow the reaction to proceed for several hours at room temperature.[5] - Removal of Water: For Fischer esterification, use a Dean-Stark apparatus to remove the water formed during the reaction to drive the equilibrium towards the product.
Product Loss During Purification: Difficulty in separating the product from starting materials or byproducts.- Filtration of DCU: In Steglich esterification, the dicyclohexylurea (DCU) byproduct is largely insoluble in DCM and can be removed by filtration.[5] - Aqueous Wash: Wash the organic layer with dilute acid and base to remove unreacted starting material and DMAP.
Problem 3: Racemization Detected in the Final Product
Potential CauseRecommended Solution
Harsh Reaction Conditions: The use of strong acids or bases, or high temperatures, can lead to the epimerization of the chiral center.- Mild Esterification: Opt for milder esterification methods like the Steglich esterification, which is performed under neutral conditions at room temperature.[3][4][5] - Avoid Strong Bases: When possible, use weaker bases or carefully control the stoichiometry of stronger bases.
Prolonged Reaction Times: Extended exposure to even mildly basic or acidic conditions can increase the risk of racemization.- Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed.
Racemization During Amide Coupling (for Boc-D-Dap-NEt₂): The activation of the carboxylic acid for amide bond formation can lead to racemization.- Use of Additives: Incorporate racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) when using carbodiimide (B86325) coupling agents.[6] - Choice of Coupling Reagent: Use coupling reagents known for low racemization, such as HATU.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the stereoselective synthesis of Boc-D-Dap esters and amides?

A1: The primary challenge is maintaining the stereochemical integrity of the chiral center at the α-carbon. Racemization can occur under both acidic and basic conditions, particularly during esterification or amide bond formation. Therefore, the selection of mild reaction conditions and appropriate reagents is crucial to prevent the formation of the undesired L-enantiomer.

Q2: How can I confirm the enantiomeric purity of my final product?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method for determining the enantiomeric excess (e.e.) of your product.[7] You will need a chiral stationary phase (CSP) that can resolve the D- and L-enantiomers. Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin or ristocetin (B1679390) A, have been shown to be effective for the separation of N-blocked amino acids.[7]

Q3: What are the common side reactions to watch out for during the synthesis?

A3: Besides racemization, other potential side reactions include:

  • N-acylurea formation: In Steglich esterification, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not react further to form the ester. The use of a catalytic amount of DMAP helps to minimize this side reaction.[4][5]

  • Diketopiperazine formation: If the Boc group is prematurely removed, the free α-amino group can cyclize with the ester or amide of the adjacent amino acid in a peptide chain.

  • Alkylation of the β-amino group: The free β-amino group can be susceptible to alkylation or other side reactions if not appropriately protected.

Q4: Can I use the same protocol for the synthesis of Boc-D-Dap-NEt₂?

A4: The initial step of preparing Boc-D-Dap-OH is the same. However, for the final step, you would perform an amide coupling reaction instead of an esterification. You would react Boc-D-Dap-OH with diethylamine (B46881) using a suitable peptide coupling reagent such as HATU or HBTU in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA).[6][8]

Experimental Protocols

Protocol 1: Synthesis of Nα-Boc-D-diaminopropionic acid (Boc-D-Dap-OH)

This protocol is adapted from standard procedures for the Boc protection of amino acids.

Materials:

  • D-diaminopropionic acid hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve D-diaminopropionic acid hydrochloride in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate to the solution to neutralize the hydrochloride and create a basic environment.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Protocol 2: Steglich Esterification for the Synthesis of Boc-D-Dap-OEt

This protocol provides a mild and efficient method for esterification.[3][4][5]

Materials:

  • Boc-D-Dap-OH

  • Anhydrous ethanol (EtOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve Boc-D-Dap-OH (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Add anhydrous ethanol (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

  • Wash the filtrate with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data

The following table summarizes typical yields for different esterification methods of N-Boc protected amino acids. Please note that yields can vary depending on the specific amino acid and reaction conditions.

Esterification MethodCoupling/Activating AgentsTypical Yield (%)Key Advantages
Fischer Esterification H₂SO₄ (catalytic)60-80%Simple, inexpensive reagents.
Steglich Esterification DCC, DMAP (catalytic)>80%Mild conditions, high yields, suitable for acid-sensitive substrates.[3]
Alkyl Halide EtBr, K₂CO₃QuantitativeMild, easy workup.[3]
Mitsunobu Reaction DEAD, PPh₃Variable, often highSuitable for complex alcohols.[3]

Visualizations

General Workflow for Stereoselective Synthesis of Boc-D-Dap-OEt

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Esterification cluster_2 Analysis start D-Diaminopropionic Acid boc_protection Boc Protection (Boc₂O, NaHCO₃) start->boc_protection boc_dap_oh Boc-D-Dap-OH boc_protection->boc_dap_oh esterification Esterification (EtOH, DCC, DMAP) boc_dap_oh->esterification boc_dap_oet Boc-D-Dap-OEt esterification->boc_dap_oet analysis Chiral HPLC Analysis boc_dap_oet->analysis

Caption: General workflow for the synthesis of Boc-D-Dap-OEt.

Troubleshooting Logic for Low Stereoselectivity

G start Low Stereoselectivity (High % of L-isomer) q1 Are you using harsh esterification conditions? start->q1 a1_yes Use milder conditions (e.g., Steglich esterification) q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Is the reaction time excessively long? a1_no->q2 a2_yes Monitor reaction by TLC and quench upon completion q2->a2_yes Yes a2_no Consider other factors q2->a2_no No q3 Are you using a strong base in the reaction? a2_no->q3 a3_yes Switch to a weaker, non-nucleophilic base or use catalytic amounts q3->a3_yes Yes a3_no Consult further literature q3->a3_no No

Caption: Troubleshooting logic for addressing low stereoselectivity.

References

Technical Support Center: Purification of (R,S,S,R,S)-Boc-Dap-NE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of (R,S,S,R,S)-Boc-Dap-NE from its other active stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenge lies in the separation of multiple stereoisomers, which often have very similar physicochemical properties. This requires high-resolution chiral chromatography techniques to achieve the desired purity of the specific (R,S,S,R,S) isomer.

Q2: Which chromatographic techniques are most effective for this separation?

A2: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most effective techniques for separating stereoisomers of Boc-Dap-NE.[1] The choice between HPLC and SFC often depends on the scale of purification and solvent consumption considerations, with SFC being a "greener" alternative.

Q3: What type of HPLC column (Chiral Stationary Phase - CSP) is recommended?

A3: Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (like those with teicoplanin or vancomycin (B549263) selectors) are highly effective for the separation of N-blocked amino acids and their derivatives.[2][3] For complex diastereomeric and enantiomeric separations, quinine-based zwitterionic stationary phases have also shown excellent results.[1]

Q4: Is derivatization of the isomers necessary prior to chromatographic separation?

A4: While direct separation on a chiral stationary phase is often possible, derivatization can be a useful strategy. Reacting the mixture of isomers with a chiral derivatizing agent to form diastereomers can sometimes allow for easier separation on a standard achiral column. However, this adds extra steps to the workflow.

Q5: How can I monitor the success of the purification process?

A5: The purification can be monitored using analytical chiral HPLC. By analyzing small aliquots of the collected fractions, you can determine the purity of each isomer and pool the fractions containing the desired this compound isomer.

Experimental Protocols

Chiral HPLC Method for the Separation of Boc-Dap-NE Stereoisomers

This protocol is a recommended starting point for the separation of this compound from its other stereoisomers. Optimization may be required based on the specific mixture of isomers and available equipment. This method is adapted from a successful protocol for the separation of complex N(α)-Boc amino acid stereoisomers.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Quinine-based zwitterionic chiral stationary phase column (e.g., CHIRALPAK ZWIX(+))

  • Analytical scale: 250 x 4.6 mm, 5 µm particle size

  • Preparative scale: Column dimensions should be scaled up appropriately.

Mobile Phase:

  • A polar-ionic eluent system is recommended. A starting point is a mixture of:

    • Acetonitrile (ACN)

    • Methanol (MeOH)

    • Water

  • Additives are crucial for achieving separation:

    • Formic Acid (FA)

    • Diethylamine (DEA)

Sample Preparation:

  • Dissolve the mixture of Boc-Dap-NE isomers in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions (Analytical Scale):

ParameterValue
Column Quinine-based zwitterionic CSP (250 x 4.6 mm, 5 µm)
Mobile Phase ACN:MeOH:Water (49.7:49.7:0.6 v/v/v) with 4.0 mM Formic Acid and 2.5 mM Diethylamine
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL

Expected Elution Order: The elution order of stereoisomers can be complex and should be determined experimentally by analyzing standards of the individual isomers if available. A hypothetical elution order might be established based on the polarity and interaction of each isomer with the chiral stationary phase.[1]

Quantitative Data

The following table presents hypothetical quantitative data for the separation of the four primary stereoisomers of Boc-Dap-NE based on the protocol described above. Actual retention times and separation factors will vary.

StereoisomerRetention Time (min)Separation Factor (α)Resolution (Rs)
Isomer 1 (e.g., R,R,R,R)12.5--
Isomer 2 (e.g., S,R,R,R)14.21.142.1
This compound 16.8 1.18 3.2
Isomer 4 (e.g., S,S,S,S)19.51.162.8

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Resolution of Isomers 1. Suboptimal mobile phase composition. 2. Inappropriate chiral stationary phase. 3. Flow rate is too high. 4. Column temperature is not optimal.1. Adjust the ratio of ACN and MeOH. Vary the concentration of formic acid and diethylamine. 2. Screen other CSPs (e.g., polysaccharide-based or macrocyclic glycopeptide-based). 3. Reduce the flow rate (e.g., to 0.5-0.8 mL/min). 4. Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C).
Peak Tailing 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Mobile phase pH is not optimal for the analytes.1. Adjust the concentration of the mobile phase additives (acid and base). 2. Reduce the sample concentration or injection volume. 3. Modify the mobile phase pH by adjusting the formic acid concentration.
Peak Splitting or Broadening 1. Column void or contamination. 2. Sample solvent is incompatible with the mobile phase. 3. Co-elution of closely related impurities.1. Flush the column with a strong solvent or replace the column if necessary.[4] 2. Dissolve the sample in the initial mobile phase.[5] 3. Optimize the mobile phase composition to improve selectivity.
Irreproducible Retention Times 1. Inconsistent mobile phase preparation. 2. Column not properly equilibrated. 3. Fluctuations in column temperature.1. Ensure accurate and consistent preparation of the mobile phase for each run. 2. Equilibrate the column with the mobile phase for an extended period (e.g., 30-60 minutes) before the first injection. 3. Use a column oven to maintain a stable temperature.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Separation cluster_analysis Data Analysis & Collection a Mixture of Boc-Dap-NE Isomers b Dissolve in Mobile Phase (1 mg/mL) a->b c Filter (0.45 µm) b->c d Inject Sample c->d e Isocratic Elution on Chiral Column d->e f UV Detection (220 nm) e->f g Analyze Chromatogram f->g h Collect Fractions g->h i Pool Fractions of this compound h->i

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Poor Resolution Observed Q1 Adjust Mobile Phase Composition? Start->Q1 A1_Yes Optimize ACN/MeOH Ratio & Additives Q1->A1_Yes Yes Q2 Change Chiral Column? Q1->Q2 No A1_Yes->Q2 A2_Yes Screen Polysaccharide or Macrocyclic Glycopeptide CSPs Q2->A2_Yes Yes Q3 Modify Flow Rate & Temperature? Q2->Q3 No A2_Yes->Q3 A3_Yes Lower Flow Rate & Test Different Temperatures Q3->A3_Yes Yes End Resolution Improved Q3->End No A3_Yes->End

Caption: Logical troubleshooting flow for poor resolution in chiral separation.

References

Preventing racemization during Boc-Dap-NE coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Nα-Boc-protected diaminopropionic acid (Boc-Dap) derivatives.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of Boc-Dap coupling reactions?

A1: Racemization is the loss of stereochemical integrity at the α-carbon of the Boc-Dap residue during the coupling reaction. This leads to the formation of a mixture of diastereomers (e.g., Boc-D-Dap-Peptide and Boc-L-Dap-Peptide), which can be difficult to separate and may significantly alter the biological activity of the final peptide.[1][2][3]

Q2: What are the primary mechanisms of racemization during peptide coupling?

A2: There are two main pathways for racemization in peptide coupling reactions:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the Boc-Dap can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral α-carbon of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemistry.[4]

  • Direct Enolization: This pathway involves the direct removal of the α-proton from the activated amino acid by a base, forming a planar enolate intermediate. Reprotonation can then occur from either face, resulting in racemization.[4]

Q3: Why is Boc-Dap coupling particularly susceptible to side reactions?

A3: The diaminopropionic acid (Dap) residue contains a second amino group on its side chain (β-amino group). If this group is not appropriately protected, it can lead to several side reactions, including intramolecular cyclization to form a lactam. Therefore, an orthogonal protection strategy for the β-amino group is crucial.[1]

Q4: What are common orthogonal protecting groups for the β-amino group of Dap?

A4: To ensure selective deprotection and prevent side reactions, the β-amino group of Dap is typically protected with a group that is stable under the conditions used to remove the α-Boc group (acidic conditions). Common orthogonal protecting groups include:

  • Fmoc (9-fluorenylmethoxycarbonyl): Removed by a base (e.g., piperidine).

  • Z or Cbz (Benzyloxycarbonyl): Removed by hydrogenolysis.[1]

  • Alloc (Allyloxycarbonyl): Removed by palladium catalysis.[1]

Troubleshooting Guide

Problem IDIssuePotential Cause(s)Recommended Solution(s) & Rationale
RAC-DAP-001 High levels of diastereomeric impurity detected post-coupling.Inappropriate Coupling Reagent: Carbodiimides like DCC or DIC, when used alone, form highly reactive intermediates prone to racemization.Use a low-racemization coupling reagent: Aminium/uronium salts like HATU or COMU are preferred as they form less racemization-prone active esters.[1]
Absence of Racemization-Suppressing Additives: Lack of additives to trap the activated intermediate.Incorporate additives: Always use additives like HOBt, HOAt, or Oxyma when using carbodiimides. HOAt is often more effective than HOBt.[1][4][5]
Strong or Sterically Unhindered Base: Strong bases can readily abstract the α-proton of the activated amino acid.Use a weaker, sterically hindered base: N-methylmorpholine (NMM) or 2,4,6-collidine are better choices than diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).[4][6]
Elevated Reaction Temperature: Higher temperatures increase the rate of racemization.[7]Maintain a low reaction temperature: Perform the coupling reaction at 0°C or even lower if the reaction kinetics allow.[1][7]
Prolonged Activation Time: The activated Boc-Dap intermediate is susceptible to racemization over time.Minimize pre-activation time: A short pre-activation of 1-5 minutes is generally sufficient. Ideally, the activated amino acid should be added to the amine component as soon as it is formed.[2][3]
SR-DAP-001 Formation of an unexpected side product with a mass corresponding to a lactam.Inadequately Protected or Unprotected β-Amino Group: The nucleophilic β-amino group attacks the activated carboxyl group.Ensure orthogonal protection of the β-amino group: Use a stable protecting group on the β-amino group, such as Fmoc, Z, or Alloc, that is not cleaved under the coupling or α-Boc deprotection conditions.[1]
CY-DAP-001 Low coupling yield.Steric Hindrance: The protecting groups on the α-amino and β-amino groups can sterically hinder the coupling reaction.Use a more powerful coupling reagent: Reagents like HATU or COMU are known for their high coupling efficiency with hindered amino acids.[8] Increase reaction time or temperature slightly: Monitor for racemization if the temperature is increased.[8]
Peptide Aggregation: The growing peptide chain on the solid support may aggregate, preventing complete reaction.Change the solvent: Use solvents that disrupt hydrogen bonding, such as N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (B87167) (DMSO).[5]

Data Presentation

Table 1: Comparison of Coupling Additives on Racemization

The following table summarizes the percentage of D-isomer formation for different additives during a model peptide coupling reaction. While not specific to Boc-Dap, it illustrates the general effectiveness of various additives in suppressing racemization.

AdditiveCoupling Reagent% D/L Isomer
HOBtDIC14.8%
HOAtDIC5.9%
OxymaPureDIC4.2%

Data is illustrative and sourced from publicly available information for similar coupling reactions.

Table 2: Recommended Bases for Minimizing Racemization
BasepKaSteric HindranceGeneral Recommendation
Triethylamine (TEA)10.75LowNot recommended due to high basicity and low steric hindrance.
N,N-Diisopropylethylamine (DIPEA)10.1HighCommonly used, but weaker bases are preferred to minimize racemization.[4]
N-Methylmorpholine (NMM)7.38ModerateA good choice due to its lower basicity.[4][6]
2,4,6-Collidine7.43HighRecommended for sensitive couplings due to its high steric hindrance and moderate basicity.[4][6]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Boc-Dap(PG)-OH using HATU

This protocol is designed to minimize racemization during the coupling of a Boc-Dap derivative with a protected side chain (PG) to a resin-bound amine in solid-phase peptide synthesis (SPPS).

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Boc-Dap(PG)-OH (e.g., Boc-Dap(Fmoc)-OH) (3 equivalents)

  • HATU (2.9 equivalents)

  • N-Methylmorpholine (NMM) or 2,4,6-Collidine (6 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Amino Acid Preparation: In a separate vessel, dissolve Boc-Dap(PG)-OH and HATU in DMF.

  • Activation: Add NMM or 2,4,6-collidine to the amino acid solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the swollen resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).

Protocol 2: Quantification of Racemization using Chiral HPLC

This protocol provides a general method for determining the extent of racemization in a synthetic peptide containing a Dap residue.

Materials:

  • Purified peptide sample

  • 6 M HCl in H₂O (or 6 M DCl in D₂O to correct for hydrolysis-induced racemization)

  • Chiral HPLC column

  • Appropriate mobile phase for chiral separation

Procedure:

  • Peptide Hydrolysis: Hydrolyze a small sample of the purified peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Sample Preparation: Dry the hydrolysate to remove the acid. Re-dissolve the amino acid mixture in a suitable buffer compatible with the HPLC mobile phase.

  • Chiral HPLC Analysis: Inject the sample onto a chiral HPLC column.

  • Separation: Separate the D- and L-amino acids using an appropriate mobile phase and gradient.

  • Quantification: Integrate the peak areas of the D- and L-Dap enantiomers to calculate the percentage of racemization.

Visualizations

Racemization Mechanisms

G Mechanisms of Racemization during Peptide Coupling cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization A Activated Boc-Dap-OH B Oxazolone Intermediate (Planar Ring) A->B Cyclization C Loss of Stereochemistry B->C Base-catalyzed α-proton abstraction D Diastereomeric Peptides C->D Nucleophilic attack by amine E Activated Boc-Dap-OH F Enolate Intermediate (Achiral) E->F Base-catalyzed α-proton abstraction G Racemized Activated Amino Acid F->G Reprotonation H Diastereomeric Peptides G->H Nucleophilic attack by amine

Caption: The two primary pathways for racemization during peptide coupling.

Troubleshooting Workflow for Racemization

G Troubleshooting Workflow for High Racemization Start High Racemization Detected Step1 Review Coupling Reagent & Additive Start->Step1 Step2 Evaluate Base Step1->Step2 Using HATU/COMU or DIC with HOAt/Oxyma? Step3 Check Reaction Temperature Step2->Step3 Using weak, hindered base (e.g., NMM, Collidine)? Step4 Optimize Activation Time Step3->Step4 Reaction at 0°C or below? Step5 Consider Solvent Polarity Step4->Step5 Short pre-activation time? End Racemization Minimized Step5->End Using appropriate solvent?

Caption: A logical workflow for troubleshooting high racemization levels.

Experimental Workflow for Boc-Dap Coupling and Analysis

G Workflow for Boc-Dap Coupling and Racemization Analysis cluster_synthesis Peptide Synthesis cluster_analysis Racemization Analysis A Resin Swelling B Boc-Dap(PG)-OH Activation (e.g., with HATU/NMM) A->B C Coupling to Resin-Bound Amine B->C D Monitoring (Kaiser Test) C->D E Washing D->E F Peptide Cleavage & Purification E->F Proceed to Cleavage G Acid Hydrolysis F->G H Chiral HPLC Analysis G->H I Quantification of D- and L-Dap H->I

Caption: A general workflow for the synthesis and analysis of Dap-containing peptides.

References

Technical Support Center: Optimization of Cleavage Conditions for Boc-Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) regarding the cleavage and deprotection of Boc-protected peptides.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Boc deprotection?

A1: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for amines. The deprotection mechanism involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF).[1][] The acid protonates the carbamate, leading to the cleavage of the C-O bond. This generates a stable t-butyl cation and a carbamic acid, which subsequently decomposes into the free amine and carbon dioxide.[1] The reactive t-butyl cation can cause side reactions if not neutralized.[1][3]

Q2: What are the standard reaction conditions for Boc deprotection and cleavage from the resin?

A2: Standard conditions for the final cleavage of a peptide from the resin and removal of side-chain protecting groups in Boc-based Solid-Phase Peptide Synthesis (SPPS) typically involve treatment with a strong acid like anhydrous hydrogen fluoride (HF).[4][5][6][7] Other strong acids like trifluoromethanesulfonic acid (TFMSA) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are also used as alternatives to HF.[8] For the repetitive removal of the N-terminal Boc group during synthesis, a milder acidic treatment, commonly 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), is used for about 15 to 30 minutes.[9]

Q3: What are the most common side reactions during the final cleavage step?

A3: The primary side reactions stem from the generation of reactive carbocations from the protecting groups and the resin linker during acidolysis.[10] These carbocations can lead to:

  • Alkylation: Modification of nucleophilic amino acid side chains, particularly Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[3][11]

  • Oxidation: Methionine can be oxidized to its sulfoxide (B87167) form.[11][12]

  • Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to forming a cyclic imide.[9]

  • Reattachment of C-terminal Tryptophan: Peptides with a C-terminal Trp can sometimes reattach to the resin.[13]

Q4: Why is the use of "scavengers" critical during cleavage?

A4: Scavengers are nucleophilic compounds added to the cleavage cocktail to trap reactive carbocations generated during the deprotection process.[3][10] By reacting with these electrophilic species, scavengers prevent them from modifying sensitive amino acid residues in the peptide, thus minimizing the formation of undesired side products.[3][10][11] The choice of scavenger is dependent on the amino acid composition of the peptide.[3]

Troubleshooting Guide

Issue 1: Incomplete Cleavage or Deprotection

Symptoms:

  • Significant amount of starting material (peptide still attached to the resin) observed after the cleavage reaction.

  • HPLC or LC-MS analysis shows a complex mixture of partially protected peptides.[3]

  • In SPPS, this can lead to the deletion of amino acid residues in subsequent steps if it's an incomplete N-terminal Boc removal.[3]

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Reaction Time or Temperature For peptides with multiple Arg(Tos) residues, cleavage times of up to 2 hours at 0-5 °C may be necessary.[4][14] For peptides with multiple Arg residues, deprotection may require over 4 hours, and in some cases up to 12 hours.[15] Always monitor the reaction progress to determine the optimal time.
Suboptimal Cleavage Cocktail Ensure the correct strong acid (HF, TFMSA) is being used for the resin type and protecting groups.[8] The "low-high" HF cleavage method can be effective for more resistant protecting groups.[9][14]
Steric Hindrance Peptides with bulky or multiple protecting groups, especially on adjacent residues, may require longer reaction times or a stronger cleavage cocktail.[15] If incomplete deprotection persists, the peptide can be precipitated, washed, and subjected to a second cleavage treatment with a fresh cocktail.[15]
Moisture Contamination Water can interfere with the cleavage reaction, especially with HF. Ensure the peptide-resin is thoroughly dried under high vacuum before cleavage.
Issue 2: Observation of Unexpected Peaks in HPLC/LC-MS (Side Product Formation)

Symptoms:

  • Multiple peaks close to the main product peak in the chromatogram.

  • Mass spectrometry data indicates additions of +56 Da (tert-butylation) or other unexpected masses.[1]

Possible Causes & Solutions:

The primary cause is the alkylation of sensitive amino acid residues by carbocations generated during cleavage. The solution is to use an appropriate scavenger cocktail based on the peptide sequence.[3]

Scavenger Selection Guide:

Amino Acid(s) PresentRecommended Scavenger(s)Purpose
Tryptophan (Trp) Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT), Indole (B1671886).[3][4][16]Prevents alkylation of the indole ring.
Methionine (Met) Thioanisole, Dimethyl Sulfide (DMS).[3][14]Prevents S-alkylation and can help reduce Met(O) back to Met.[4]
Cysteine (Cys) 1,2-Ethanedithiol (EDT), p-Thiocresol.[3][4]Prevents S-alkylation.
Tyrosine (Tyr) Anisole (B1667542), Phenol, p-Cresol.[3][14][16]Prevents alkylation of the phenolic ring.
Arginine (Arg) Water, Triisopropylsilane (TIS).[15]Traps carbocations.

General Purpose Scavenger Cocktails:

Cocktail Composition (v/v/w)Target ResiduesReference
95% TFA, 2.5% H₂O, 2.5% TISGeneral purpose, good for Trp[10]
90% TFA, 5% Thioanisole, 5% Dithiothreitol (DTT)Good for Met-containing peptides[3]
HF:Anisole (9:1)General purpose[9]
HF:DMS:p-cresol (25:65:10) - "Low HF"Reduces side reactions by changing the mechanism from SN1 to SN2.[6]

Experimental Protocols

Protocol 1: Standard HF Cleavage

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger (e.g., anisole)

  • HF cleavage apparatus

  • Cold diethyl ether

  • Stirring bar

Procedure:

  • Preparation: Ensure the N-terminal Boc group has been removed with TFA prior to HF cleavage to prevent t-butylation. Place the thoroughly dried peptide-resin (e.g., 1 g) and a stirring bar in the HF apparatus reaction vessel.

  • Scavenger Addition: Add the appropriate scavenger. A common choice is anisole (1.0 mL per gram of resin).[9]

  • HF Distillation: Cool the reaction vessel to -5 to 0 °C. Carefully distill anhydrous HF into the vessel.

  • Cleavage Reaction: Stir the mixture at 0 °C for 45-60 minutes.[9][14] For peptides with resistant protecting groups like Arg(Tos), the reaction time may be extended up to 2 hours.[14]

  • HF Removal: After the reaction is complete, remove the HF by evaporation under a vacuum at 0 °C. This must be done carefully to prevent the resin from being carried into the vacuum line.[14]

  • Peptide Precipitation: Suspend the resin and cleaved peptide in cold diethyl ether.

  • Washing and Collection: Wash the solid product thoroughly with cold diethyl ether three times to remove scavengers and cleaved protecting groups.[14] The crude peptide can then be collected by filtration and dried.

Protocol 2: TFA Cleavage with a Scavenger Cocktail (for Cys-containing peptides)

This protocol is suitable for general-purpose cleavage and provides good protection against S-alkylation.[10]

Materials:

  • Dried Boc-protected peptide-resin (e.g., 100 mg)

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Triisopropylsilane (TIS)

  • Reaction vessel (10 mL)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: Place the dried peptide-resin in the reaction vessel.

  • Cleavage Cocktail Preparation: In a separate vial, freshly prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS. For 2 mL of cocktail, mix 1.9 mL of TFA, 50 µL of H₂O, and 50 µL of TIS.[10]

  • Cleavage Reaction: Add the cleavage cocktail (e.g., 2 mL per 100 mg of resin) to the reaction vessel.[10]

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[10]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether (e.g., 40 mL). A white precipitate of the crude peptide should form.[10]

  • Pelleting and Washing: Centrifuge the tube to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether and centrifuge again. Repeat the wash step.[10]

  • Drying: Dry the peptide pellet under vacuum.

Visualizations

Caption: General workflow for the cleavage of Boc-protected peptides.

Troubleshooting_Logic cluster_issues Problem Identification cluster_solutions Corrective Actions start Cleavage Reaction Complete check_hplc Analyze Crude Product by HPLC/LC-MS start->check_hplc incomplete Incomplete Deprotection? check_hplc->incomplete Low Yield/ Multiple Protected Species side_products Side Products Present? check_hplc->side_products Unexpected Peaks clean_product Product is Clean Proceed to Purification check_hplc->clean_product Single Major Peak incomplete->side_products No increase_time Increase Reaction Time/ Temperature incomplete->increase_time Yes change_cocktail Use Stronger Cleavage Cocktail incomplete->change_cocktail Yes add_scavengers Add/Optimize Scavengers Based on Sequence side_products->add_scavengers Yes re_cleave Re-subject to Cleavage increase_time->re_cleave change_cocktail->re_cleave add_scavengers->re_cleave

Caption: Troubleshooting logic for Boc-peptide cleavage issues.

References

Stability issues of Boc-Dap-NE and its isomers in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Boc-Dap-NE and its isomers in solution. The information is intended for researchers, scientists, and drug development professionals using this cleavable ADC linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Boc-Dap-NE and what are its common applications?

A1: Boc-Dap-NE is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1] The Boc (tert-butoxycarbonyl) protecting group on the diaminopropionic acid (Dap) core allows for a staged conjugation strategy. Its primary role is to connect a targeting moiety, like an antibody, to a cytotoxic payload.[1][2] An isomer, (R,S,R,S,R)-Boc-Dap-NE, is known as an intermediate in the synthesis of Monomethylauristatin E (MMAE), a potent microtubule polymerization inhibitor used as a toxin in ADCs.[3][4]

Q2: What are the recommended storage conditions for Boc-Dap-NE?

A2: Proper storage is crucial to maintain the integrity of Boc-Dap-NE. The recommended conditions are summarized in the table below.

FormStorage TemperatureDurationRecommendations
Lyophilized Powder-20°CUp to 36 monthsKeep desiccated.[1]
In Solution-20°CUse within 1 monthAliquot to avoid multiple freeze/thaw cycles to prevent loss of potency.[1]
Short-term (shipping)Ambient TemperatureDays to weeksThe compound is generally stable for short periods at ambient temperature.[5]

Q3: What are the main factors that affect the stability of Boc-Dap-NE in solution?

A3: The stability of Boc-Dap-NE in solution is primarily influenced by the following factors:

  • pH: The Boc protecting group is highly sensitive to acidic conditions.[6] Exposure to strong acids, or even milder acidic conditions over time, will lead to the cleavage of the Boc group, exposing the primary amine.

  • Temperature: Elevated temperatures can accelerate the degradation of the molecule. Thermal cleavage of the Boc group can occur at high temperatures, even in the absence of acid.[7]

  • Solvent: The choice of solvent can impact stability. While specific data for Boc-Dap-NE is limited, protic solvents, especially in the presence of trace acids, may facilitate the hydrolysis of the Boc group over time. Deprotection is often intentionally carried out in solvents like dichloromethane (B109758) (DCM) or dioxane with an acid like trifluoroacetic acid (TFA).[8]

  • Freeze/Thaw Cycles: Repeated freezing and thawing of solutions can lead to degradation and loss of potency.[1]

Q4: Are there known stability differences between the isomers of Boc-Dap-NE?

A4: While different stereoisomers of related Dap linkers exist, their primary distinction is stereochemical, which is critical for their interaction with biological targets.[9] There is currently no publicly available data to suggest significant differences in the chemical stability of Boc-Dap-NE isomers in solution under typical experimental conditions. The functional mechanism of the linker is expected to be consistent across isomers.[9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and use of Boc-Dap-NE solutions.

Issue Potential Cause(s) Recommended Action(s)
Low or no conjugation yield 1. Degradation of Boc-Dap-NE: The Boc group may have been prematurely cleaved due to improper storage or handling (e.g., exposure to acidic conditions). 2. Inactive Reagents: Other reagents in the conjugation reaction may be degraded. 3. Suboptimal Reaction pH: The pH of the reaction buffer may not be suitable for the conjugation chemistry.1. Verify Integrity: Before use, confirm the integrity of Boc-Dap-NE using an appropriate analytical method like HPLC or mass spectrometry. 2. Use Fresh Aliquots: Always use a fresh aliquot of a properly stored stock solution for each experiment.[1] 3. Optimize pH: Ensure the reaction buffer pH is optimized for your specific conjugation protocol.
Appearance of unexpected peaks in HPLC analysis of the stock solution 1. Boc Deprotection: The primary degradation pathway is the acid-catalyzed cleavage of the Boc group, resulting in the formation of the deprotected amine.[6][8] 2. Hydrolysis: Other parts of the molecule may be susceptible to hydrolysis depending on the solvent and pH.1. Prepare Fresh Solutions: If unexpected peaks are observed, it is best to discard the stock solution and prepare a new one from lyophilized powder. 2. Buffer Choice: Prepare stock solutions in aprotic solvents like DMSO or DMF and store under recommended conditions. Avoid acidic buffers for storage.
Precipitation in the stock solution upon storage 1. Poor Solubility: The concentration of Boc-Dap-NE may exceed its solubility limit in the chosen solvent, especially at lower temperatures. 2. Degradation Products: The degradation products may have lower solubility than the parent compound.1. Check Solubility: Ensure the concentration is within the known solubility limits for the solvent. Gentle warming and vortexing may help to redissolve the compound. 2. Solvent Choice: Consider using a different solvent in which the compound has higher solubility.

Experimental Protocols

Protocol 1: Preparation of Boc-Dap-NE Stock Solution

  • Equilibration: Allow the lyophilized Boc-Dap-NE vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: Add a suitable anhydrous, aprotic solvent (e.g., DMSO or DMF) to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid multiple freeze/thaw cycles. Store the aliquots at -20°C for up to one month.[1]

Protocol 2: Monitoring Boc-Dap-NE Stability by HPLC

  • Sample Preparation: Prepare a solution of Boc-Dap-NE at a known concentration in the solvent of interest (e.g., reaction buffer, storage solvent).

  • Initial Analysis (T=0): Immediately analyze the freshly prepared sample by reverse-phase HPLC (RP-HPLC) to determine the initial purity and retention time.

  • Incubation: Incubate the solution under the desired test conditions (e.g., specific temperature, pH).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by RP-HPLC.

  • Data Analysis: Compare the chromatograms over time. A decrease in the area of the main peak corresponding to Boc-Dap-NE and the appearance of new peaks would indicate degradation. The percentage of remaining Boc-Dap-NE can be calculated to assess its stability under the tested conditions.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_use Experimental Use start Lyophilized Boc-Dap-NE equilibrate Equilibrate to Room Temp start->equilibrate dissolve Dissolve in Anhydrous Solvent equilibrate->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C aliquot->store use Use in Conjugation Reaction store->use analyze Analyze Conjugate use->analyze

Caption: Recommended workflow for the preparation and use of Boc-Dap-NE solutions.

degradation_pathway BocDapNE Boc-Dap-NE (Stable) Deprotected Deprotected Amine + Isobutylene + CO2 BocDapNE->Deprotected Acidic pH (e.g., TFA) BocDapNE->Deprotected High Temperature Other Other Degradants BocDapNE->Other Hydrolysis (potential)

Caption: Primary degradation pathways for Boc-Dap-NE in solution.

References

Technical Support Center: Synthesis of MMAE from Boc-Dap-NE Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Monomethyl Auristatin E (MMAE) from Boc-Dap-NE (tert-butyloxycarbonyl-diaminopropionic acid-norephedrine) intermediates.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of MMAE, focusing on the coupling steps involving Boc-Dap-NE and subsequent transformations.

Observed Problem Potential Cause(s) Recommended Action(s)
Low Yield of Coupled Product 1. Incomplete activation of the carboxylic acid: The coupling reagent may be old or degraded. 2. Steric hindrance: The bulky nature of the Boc-Dap-NE intermediate and the incoming peptide fragment can hinder the reaction.[1] 3. Poor solubility: The growing peptide chain may become insoluble in the reaction solvent.[1] 4. Aggregation: Intermolecular hydrogen bonding of the peptide chains can prevent efficient reaction.1. Use fresh, high-quality coupling reagents. Consider using stronger reagents like HATU or HBTU. 2. Increase the excess of the acylating agent and/or extend the coupling time. Consider performing a "double coupling" where the coupling step is repeated.[2] 3. Switch to a more suitable solvent such as DMF or NMP.[1] 4. Add chaotropic salts or use a resin with a lower substitution to minimize aggregation.
Presence of Multiple Peaks in HPLC Analysis of Crude Product 1. Racemization: Epimerization at the chiral centers of the amino acids can lead to diastereomeric impurities that are difficult to separate.[2] 2. Incomplete Coupling: This results in the presence of starting materials and deletion sequences.[2] 3. Side-chain reactions: Unwanted reactions involving the functional groups on the amino acid side chains.[2] 4. Formation of N-acylurea: A common byproduct when using carbodiimide-based coupling reagents.1. Use racemization-suppressing additives like HOBt or Oxyma Pure. Maintain a low reaction temperature. 2. Monitor the completion of the coupling reaction using a qualitative test like the Kaiser test. If incomplete, perform a second coupling.[2] 3. Ensure that all reactive side chains are properly protected. 4. Pre-activate the carboxylic acid with the coupling reagent and HOBt before adding the amine component.
Difficulty in Separating Impurities from the Final Product 1. Co-elution of diastereomers: Structurally similar impurities can be challenging to resolve by HPLC.[2] 2. Aggregation of the purified peptide: This can lead to broad peaks and poor separation.[2]1. Optimize the HPLC gradient to improve resolution. Consider using a different stationary phase or ion-pairing reagent.[2] 2. Lyophilize the purified MMAE from a solution containing a low concentration of an organic acid like acetic acid to disrupt aggregates.[2]
Unexpected Mass Detected by LC-MS 1. Intramolecular cyclization: The β-amino group of the diaminopropionic acid (Dap) residue can potentially form cyclic structures. 2. Acylation of Norephedrine (B3415761) Hydroxyl Group: If the hydroxyl group on the norephedrine (NE) moiety is unprotected, it can be acylated by the activated carboxylic acid.[2] 3. Formation of Guanidinium (B1211019) Byproducts: Uronium/aminium-based coupling reagents can react with the free amine to form a guanidinium moiety.1. Ensure the β-amino group of Dap is appropriately protected during the coupling step. 2. Protect the hydroxyl group of the norephedrine moiety, for example, as a silyl (B83357) ether, before coupling. 3. Pre-activate the carboxylic acid with the coupling reagent before adding the Boc-Dap-NE intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to expect when coupling a peptide fragment to the Boc-Dap-NE intermediate?

A1: The most common side reactions include:

  • Racemization: The chiral centers of the amino acids are susceptible to epimerization under activation conditions, which can lead to the formation of diastereomeric impurities.[2]

  • Incomplete Coupling: Due to steric hindrance from the bulky components, the reaction may not go to completion, resulting in deletion peptides.[2]

  • Side-Chain Reactions: The hydroxyl group of the norephedrine moiety can be acylated if not properly protected.[2] Additionally, the free β-amino group of the diaminopropionic acid can undergo unwanted reactions if not protected.

  • Diketopiperazine Formation: This can occur at the dipeptide stage, leading to chain termination.

Q2: How can I minimize racemization during the coupling of Boc-Dap-NE?

A2: To minimize racemization, you can employ several strategies:

  • Choice of Coupling Reagents: Utilize coupling reagents known to suppress racemization, such as phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HATU, HBTU) reagents.

  • Use of Additives: Incorporate additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure, which act as racemization suppressants.

  • Control of Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.

  • Base Selection: Use a weaker base for activation to minimize the risk of epimerization.

Q3: What is the role of the Boc protecting group on the diaminopropionic acid (Dap) moiety, and are there potential side reactions associated with it?

A3: The tert-butyloxycarbonyl (Boc) group protects the α-amino group of the diaminopropionic acid, preventing it from participating in unwanted reactions during peptide bond formation. This allows for the selective coupling of the incoming peptide fragment to the desired amine.

Potential side reactions related to the Boc group primarily occur during its removal (deprotection). The strong acidic conditions required for Boc deprotection can lead to the formation of a tert-butyl cation, which can cause side reactions such as the alkylation of sensitive amino acid residues like tryptophan or methionine.

Q4: Should the β-amino group of the diaminopropionic acid (Dap) in Boc-Dap-NE be protected during coupling?

A4: Yes, it is highly recommended to protect the β-amino group of the Dap residue during the coupling reaction. An unprotected β-amino group is nucleophilic and can compete with the desired amine for reaction with the activated carboxylic acid of the incoming peptide fragment. This can lead to the formation of branched peptide impurities. Common protecting groups for the β-amino group include Fmoc (9-fluorenylmethyloxycarbonyl), which is base-labile, providing an orthogonal protection strategy to the acid-labile Boc group.

Q5: What are the best practices for purifying the product after coupling with Boc-Dap-NE?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying the resulting peptide.[2] Here are some best practices:

  • Column Choice: A C18 column is typically used for peptide purification.[2]

  • Mobile Phase: A gradient of an organic solvent (like acetonitrile) in water with an additive like trifluoroacetic acid (TFA) is commonly employed.[2]

  • Optimization: If you experience co-elution of impurities, optimize the HPLC gradient to improve peak resolution. Experimenting with different stationary phases or ion-pairing reagents can also be beneficial.[2]

  • Post-Purification Handling: To prevent aggregation of the purified product, it is advisable to lyophilize it from a solution containing a small amount of an organic acid, such as acetic acid.[2]

Experimental Protocols

General Protocol for Peptide Coupling to Boc-Dap-NE

This protocol outlines a general procedure for the coupling of an N-terminally protected peptide fragment to the Boc-Dap-NE intermediate using HATU as the coupling reagent.

Materials:

  • N-terminally protected peptide fragment with a free carboxylic acid

  • Boc-Dap-NE intermediate

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-terminally protected peptide fragment (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the Boc-Dap-NE intermediate (1.2 eq.) in anhydrous DMF.

  • Cool the pre-activated acid solution to 0 °C using an ice bath.

  • Slowly add the solution of the Boc-Dap-NE intermediate to the pre-activated acid mixture.

  • Add DIPEA (2.5 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate (B1210297) or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the coupled product.

Visualizations

experimental_workflow cluster_activation Carboxylic Acid Activation cluster_coupling Coupling Reaction cluster_workup Workup & Purification peptide N-Protected Peptide Fragment activated_peptide Activated Peptide Intermediate peptide->activated_peptide + HATU in DMF (15-30 min, RT) hatu HATU hatu->activated_peptide dmfd Anhydrous DMF dmfd->activated_peptide coupled_product Coupled Peptide activated_peptide->coupled_product + Boc-Dap-NE + DIPEA (0°C to RT, 4-16h) boc_dap_ne Boc-Dap-NE boc_dap_ne->coupled_product dipea DIPEA dipea->coupled_product quench Quench with Water coupled_product->quench extract Organic Extraction quench->extract wash Wash (NaHCO3, H2O, Brine) extract->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify final_product Purified Coupled Product purify->final_product

Caption: Experimental workflow for the coupling of a peptide fragment to Boc-Dap-NE.

side_reactions cluster_products Potential Products start Peptide Coupling Reaction (Boc-Dap-NE + Activated Peptide) desired_product Desired Coupled Product start->desired_product Desired Pathway racemized_product Racemized Product (Diastereomers) start->racemized_product Side Reaction incomplete_coupling Unreacted Starting Materials start->incomplete_coupling Side Reaction side_chain_product Side-Chain Acylated Product (e.g., on NE-OH) start->side_chain_product Side Reaction cyclized_product Cyclized Byproduct start->cyclized_product Side Reaction

Caption: Potential reaction pathways in the synthesis of MMAE from Boc-Dap-NE.

References

Validation & Comparative

Comparative analysis of (R,S,S,R,S)-Boc-Dap-NE and its active isomer

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of targeted cancer therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the stereochemistry of synthetic intermediates plays a critical role in the biological activity of the final potent payload. This guide provides a comparative analysis of (R,S,S,R,S)-Boc-Dap-NE and its biologically active isomer, both of which are key precursors in the synthesis of Monomethyl auristatin E (MMAE), a powerful antimitotic agent. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of these compounds based on available data.

Introduction to this compound and its Active Isomer

This compound is a specific diastereomer of a protected dipeptide. It is designated as the inactive isomer and serves as a crucial negative control in experimental settings.[1] Its counterpart, the active isomer, is a key building block in the synthesis of MMAE, a potent inhibitor of tubulin polymerization.[1][2] MMAE itself is too toxic to be used as a standalone drug but is a widely utilized payload in FDA-approved ADCs.[3][4]

The differential biological activity between these isomers underscores the stringent stereochemical requirements for interaction with the biological target, tubulin. While one isomer is inert, the other contributes to the high cytotoxicity of the final MMAE molecule.

Chemical and Physical Properties

A summary of the chemical identifiers for this compound is provided below. The properties of the active isomer are understood to be identical, with the exception of its stereochemistry and resulting biological activity.

PropertyThis compound
Molecular Formula C₂₃H₃₆N₂O₅
Molecular Weight 420.54 g/mol
Purity Typically ≥98%
CAS Number 2994330-72-0
Primary Use Inactive experimental control
Related Active Compound Boc-Dap-NE (active isomer for MMAE synthesis)

Comparative Biological Activity: A Qualitative Assessment

Currently, public domain literature and technical datasheets do not provide quantitative comparative data (e.g., IC50 values) on the tubulin polymerization inhibition of this compound versus its active isomer. The distinction is primarily qualitative:

  • This compound : Described as the inactive isomer .[1] It is not expected to significantly inhibit tubulin polymerization.

  • Active Isomer (Boc-Dap-NE) : This isomer is a necessary precursor for the synthesis of biologically active MMAE.[1][2] While not as potent as the final MMAE molecule, its correct stereochemistry is essential for the subsequent steps of the synthesis and the ultimate potency of the MMAE payload.

The profound difference in activity is a direct consequence of the three-dimensional arrangement of atoms, which dictates how the molecule can interact with the binding site on tubulin.

Mechanism of Action: The Role in MMAE's Function

The significance of the active Boc-Dap-NE isomer is understood through the mechanism of action of the final product, MMAE.

MMAE_Mechanism ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Internalization Internalization & Lysosomal Trafficking TumorCell->Internalization 2. Internalization Cleavage Linker Cleavage Internalization->Cleavage MMAE Release of Active MMAE Cleavage->MMAE Tubulin Tubulin Dimers MMAE->Tubulin 3. Binding Polymerization Inhibition of Tubulin Polymerization MMAE->Polymerization Microtubule Microtubule Tubulin->Microtubule Polymerization (Blocked) CellCycleArrest G2/M Phase Cell Cycle Arrest Polymerization->CellCycleArrest Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis

Caption: Mechanism of action of an MMAE-based Antibody-Drug Conjugate.

The active Boc-Dap-NE isomer is a crucial component that forms part of the MMAE structure, which ultimately binds to tubulin and disrupts microtubule dynamics. The incorrect stereochemistry of the inactive isomer prevents this binding, rendering it non-cytotoxic.

Experimental Protocols

To experimentally verify the differential activity of the this compound and its active isomer, a tubulin polymerization assay would be the standard method. Below is a generalized protocol based on established methodologies.

In Vitro Tubulin Polymerization Assay

Objective: To measure the effect of the test compounds on the polymerization of purified tubulin in vitro.

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂)

  • GTP (Guanosine triphosphate)

  • This compound

  • Active isomer of Boc-Dap-NE

  • Positive control (e.g., Paclitaxel for polymerization promotion, Vinblastine or MMAE for inhibition)

  • Negative control (DMSO vehicle)

  • 96-well microplates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 3 mg/mL. Keep on ice.

    • Prepare stock solutions of the test isomers, positive control, and negative control in DMSO.

    • Prepare serial dilutions of the test compounds in G-PEM buffer. The final DMSO concentration should be kept low (e.g., <1%) and consistent across all wells.

  • Assay Execution:

    • Add the diluted compounds or vehicle control to the wells of a pre-warmed 96-well plate.

    • Initiate the polymerization by adding the reconstituted tubulin solution to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Plot absorbance (OD 340 nm) versus time for each concentration of the test compounds.

    • The inhibitory activity can be quantified by determining the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

Tubulin_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tubulin Reconstitute Tubulin Reaction Initiate Reaction with Tubulin Tubulin->Reaction Compounds Prepare Serial Dilutions of Isomers & Controls Plate Add Compounds to 96-well Plate Compounds->Plate Plate->Reaction Reader Measure Absorbance (340nm) at 37°C over time Reaction->Reader Plot Plot Absorbance vs. Time Reader->Plot IC50 Calculate IC50 Values Plot->IC50

Caption: Experimental workflow for a tubulin polymerization inhibition assay.

Conclusion

References

Validating Stereoisomer Inactivity: A Comparative Guide to (R,S,S,R,S)-Boc-Dap-NE in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a compound's biological activity is paramount. This guide provides a comparative framework for validating the inactivity of (R,S,S,R,S)-Boc-Dap-NE, the inactive stereoisomer of a precursor to the potent anti-cancer agent Monomethylauristatin E (MMAE). By utilizing this isomer as a negative control, researchers can confidently attribute the observed cytotoxic and microtubule-disrupting effects to the specific stereochemistry of the active compound.

This compound is recognized as the inactive isomer of Boc-Dap-NE, a key intermediate in the synthesis of MMAE.[1] MMAE is a highly potent antimitotic agent that functions by inhibiting tubulin polymerization.[2] Due to its cytotoxicity, it is a critical payload component in multiple antibody-drug conjugates (ADCs) used in oncology.[3] The stereochemistry of a molecule is crucial for its biological function, and using inactive isomers like this compound is essential for rigorous experimental design, ensuring that the observed effects of the active counterpart are not due to off-target or non-specific interactions.

This guide outlines the key biological assays used to differentiate the activity of these isomers and provides the expected outcomes and detailed protocols.

Comparative Biological Activity: Expected Outcomes

To validate the inactivity of this compound, it should be tested alongside a known active counterpart, such as MMAE. The expected results in key biological assays are summarized below.

AssayActive Compound (MMAE)Inactive Isomer (this compound)
In Vitro Tubulin Polymerization Assay Inhibition of tubulin polymerization, resulting in a low signal (absorbance or fluorescence).No significant effect on tubulin polymerization; signal comparable to vehicle control.
Cellular Cytotoxicity Assay (e.g., MTT, AlamarBlue) High cytotoxicity, resulting in low cell viability and a potent IC50 value (typically in the low nanomolar range).No significant cytotoxicity; cell viability remains high, comparable to untreated controls (IC50 > 10 µM).

Quantitative Analysis of Active Counterpart: MMAE Cytotoxicity

While direct quantitative data for the inactive this compound isomer is not available in peer-reviewed literature, the potent activity of its related active compound, MMAE, is well-documented. These values serve as a benchmark for the expected level of activity from a potent tubulin inhibitor.

Cell LineCancer TypeMMAE IC50 (nM)
SK-BR-3Breast Cancer3.27 ± 0.42[4]
HEK293Kidney Cancer4.24 ± 0.37[4]
BxPC-3Pancreatic Cancer~65 (as part of a peptide-drug conjugate)[5]
SK-MEL-5Melanoma0.7 - 7.1 ng/mL (as an antibody-drug conjugate)[6]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for MMAE and its active precursors is the disruption of microtubule dynamics within the cell.[7] By binding to tubulin, these compounds inhibit its polymerization into microtubules. Microtubules are essential for forming the mitotic spindle, a structure necessary for chromosome segregation during cell division.[3] Inhibition of this process leads to cell cycle arrest in the G2/M phase, which ultimately triggers programmed cell death (apoptosis).[8]

MMAE_Pathway cluster_cell Cancer Cell MMAE MMAE Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubules Microtubules MMAE->Microtubules Inhibits Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Assembly Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Triggers

Mechanism of action for MMAE.

Experimental Protocols

Below are detailed methodologies for the key experiments required to validate the inactivity of this compound.

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The process is monitored by an increase in light scattering (turbidity) or fluorescence.[8][9]

Methodology:

  • Reagent Preparation: Reconstitute lyophilized, purified tubulin protein (e.g., bovine brain tubulin) in an ice-cold general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[8] Keep all reagents on ice.

  • Compound Preparation: Prepare stock solutions of this compound, a positive control (e.g., MMAE or paclitaxel (B517696) for stabilization, nocodazole (B1683961) for destabilization), and a vehicle control (e.g., DMSO) in the assay buffer.[9]

  • Reaction Setup: In a pre-chilled 96-well plate, add the test compounds at various concentrations.

  • Initiation: Add the tubulin solution and GTP (final concentration of 1 mM) to each well. The final tubulin concentration is typically 2-3 mg/mL.[8]

  • Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C to initiate polymerization. Measure the change in absorbance at 340 nm or fluorescence over time (e.g., every minute for 60 minutes).[9]

  • Data Analysis: Plot the absorbance/fluorescence versus time. An active inhibitor like MMAE will show a significantly flatter curve compared to the vehicle control, while this compound is expected to show a curve similar to the vehicle control.

Tubulin_Assay_Workflow arrow arrow A Prepare Reagents (Tubulin, Buffers, GTP) on Ice C Add Compounds to Pre-chilled 96-well Plate A->C B Prepare Compounds (Inactive Isomer, Active Control, Vehicle) B->C D Add Tubulin and GTP to Initiate Reaction C->D E Incubate at 37°C in Plate Reader D->E F Measure Absorbance (340 nm) or Fluorescence Over Time E->F G Analyze Data: Compare Polymerization Curves F->G

Workflow for the in vitro tubulin polymerization assay.
Cellular Cytotoxicity Assay (MTT or AlamarBlue/Resazurin)

This cell-based assay measures the metabolic activity of a cell population after exposure to a test compound, which serves as an indicator of cell viability.[6][10]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., SK-BR-3, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[8]

  • Compound Preparation: Prepare serial dilutions of this compound, a positive control (MMAE), and a vehicle control (DMSO) in the cell culture medium.

  • Cell Treatment: Remove the existing medium from the wells and add the prepared compound dilutions.

  • Incubation: Incubate the plate for a period of 72-96 hours at 37°C in a 5% CO2 incubator.[6][10]

  • Viability Reagent Addition: Add MTT or AlamarBlue/resazurin solution to each well and incubate for an additional 2-4 hours.[10]

  • Measurement: If using MTT, add a solubilizing agent (e.g., DMSO) and measure the absorbance. For AlamarBlue/resazurin, measure the fluorescence directly.

  • Data Analysis: Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot cell viability against the compound concentration and use non-linear regression to calculate the IC50 value. For this compound, no significant decrease in viability is expected at typical screening concentrations.

References

Navigating the Complexities of ADC Intermediate Characterization: A Comparative NMR Guide to (R,S,S,R,S)-Boc-Dap-NE and Related Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of synthetic intermediates is paramount to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient. This is particularly critical in the synthesis of potent antibody-drug conjugate (ADC) payloads like Monomethyl auristatin E (MMAE). One such key intermediate is (R,S,S,R,S)-Boc-Dap-NE, the inactive isomer of a precursor to MMAE. This guide provides a comparative analysis of the NMR spectroscopic features of relevant structures, offering insights into their characterization.

Understanding the Core Structure: N-Boc-dolaproine

N-Boc-dolaproine is a crucial building block in the synthesis of dolastatin 10 and its analogues, including MMAE. Its structure incorporates a Boc-protected proline ring linked to a methoxy-methyl-propanoic acid moiety. The specific stereochemistry of N-Boc-dolaproine is critical for the biological activity of the final ADC.

Comparative ¹H NMR and ¹³C NMR Data

The following tables summarize the available ¹H and ¹³C NMR data for N-Boc-dolaproine and the comparative compound, N-Boc-L-proline methyl ester. This comparison illustrates how the addition of the methoxy-methyl-propanoic acid side chain in N-Boc-dolaproine influences the chemical shifts of the core proline structure.

Table 1: ¹H NMR Data Comparison

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N-Boc-dolaproine *Boc (3 x CH₃)~1.4s-9H
Proline Ring CH₂~1.8-2.3m-4H
CH-CO ~2.6m-1H
OCH₃~3.3s-3H
Proline Ring CH₂-N~3.4-3.6m-2H
CH-N~4.0m-1H
CH-O~4.2m-1H
N-Boc-L-proline methyl ester Boc (3 x CH₃)1.41s-9H
Proline Ring CH₂1.82-1.87m-2H
Proline Ring CH₂2.12-2.28m-2H
Proline Ring CH₂-N3.37-3.58m-2H
OCH₃3.72s-3H
CH-N4.20-4.32m-1H

Note: The ¹H NMR data for N-Boc-dolaproine is based on typical values for this class of compounds and data available from suppliers. Precise values may vary based on experimental conditions.

Table 2: ¹³C NMR Data Comparison

CompoundCarbon AssignmentChemical Shift (δ, ppm)
N-Boc-dolaproine Boc CH₃~28.5
Proline Ring CH₂~24.0, ~31.0
CH-CO ~40.0
Proline Ring CH₂-N~47.0
OCH₃~58.0
CH-N~60.0
CH-O~80.0
Boc C~80.0
C=O (Boc)~155.0
C=O (acid)~175.0
N-Boc-L-proline methyl ester Proline Ring CH₂23.7
Boc CH₃28.3
Proline Ring CH₂30.9
Proline Ring CH₂-N46.3
OCH₃51.9
CH-N59.1
Boc C79.8
C=O (Boc)154.4
C=O (ester)173.8

Note: The ¹³C NMR data for N-Boc-dolaproine is estimated based on its structure and comparison with related compounds. Actual values may differ.

Experimental Protocols

Standard NMR spectroscopic techniques are employed for the characterization of these intermediates.

Sample Preparation:

  • Approximately 5-10 mg of the sample is accurately weighed.

  • The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR:

    • A standard single-pulse experiment is performed.

    • The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR:

    • A proton-decoupled experiment (e.g., zgpg30) is used to obtain a spectrum with single lines for each carbon.

    • The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is typically required compared to ¹H NMR.

    • Chemical shifts are referenced to the solvent peak.

Visualizing the NMR Logic

The following diagrams illustrate the general workflow for NMR analysis and the logical relationship between the discussed compounds.

G cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (1H, 13C, etc.) SamplePrep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Data_Processing->Spectral_Analysis Structure_Verification Structure Verification / Comparison Spectral_Analysis->Structure_Verification

Caption: General workflow for NMR sample preparation and analysis.

G cluster_compounds Structural Relationship of MMAE Intermediates Target This compound (Target Compound - Inactive Isomer) Active Boc-Dap-NE (Active Isomer) Active->Target is an isomer of Core N-Boc-dolaproine (Core Structural Unit) Core->Active is a likely precursor to Simpler N-Boc-L-proline methyl ester (Comparative Building Block) Simpler->Core is a simpler structural analog of

Caption: Logical relationship between the target compound and related structures.

A Comparative Guide to Confirming the Stereochemical Purity of (R,S,S,R,S)-Boc-Dap-NE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides and antibody-drug conjugates (ADCs), ensuring the stereochemical integrity of synthetic intermediates is of paramount importance. The biological activity and safety of the final product are intrinsically linked to its precise three-dimensional structure. This guide provides a comparative overview of analytical methodologies for confirming the stereochemical purity of (R,S,S,R,S)-Boc-Dap-NE, a key intermediate in the synthesis of the potent anti-cancer agent Monomethylauristatin E (MMAE). We present experimental protocols and comparative data for the two most powerful techniques in this context: Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The presence of multiple chiral centers in this compound necessitates rigorous analytical control to prevent the incorporation of diastereomeric impurities into the final drug substance, which could alter its efficacy and safety profile.[1] This guide will compare the utility of Chiral HPLC and NMR spectroscopy for the quantitative assessment of stereochemical purity.

Data Presentation: Comparison of Analytical Techniques

The choice of analytical technique for determining stereochemical purity depends on several factors, including the required sensitivity, the nature of the stereoisomers, and the availability of instrumentation. Below is a summary of the key performance characteristics of Chiral HPLC and NMR Spectroscopy for this application.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of stereoisomers with a chiral stationary phase, leading to different retention times.Formation of diastereomeric complexes with a chiral derivatizing agent, resulting in distinct signals in the NMR spectrum.[2]
Primary Advantage High sensitivity and resolution, allowing for the detection and quantification of very low levels of stereoisomeric impurities (≤0.05%).[2]Provides detailed structural information, confirming the identity of the major stereoisomer and any impurities. Can be used without a reference standard for the impurity.
Limitation Requires a specific chiral column that may not be universally applicable. Method development can be time-consuming.Generally lower sensitivity compared to HPLC. May require a chiral derivatizing or solvating agent to resolve enantiomeric signals.[2]
Typical Limit of Quantification ≤ 0.1% for the minor diastereomer.~1% for the minor diastereomer.[2]
Sample Requirement Typically in the range of 0.1-1 mg/mL.Higher concentration often needed, typically >5 mg per analysis.
Data Output Chromatogram with separated peaks for each stereoisomer. The area under each peak corresponds to its relative amount.Spectrum with distinct chemical shifts and coupling constants for each diastereomer. Integration of signals provides the relative ratio.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for the analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for quantifying stereochemical purity due to its high resolving power and sensitivity. The selection of the appropriate chiral stationary phase (CSP) is critical for achieving separation. Polysaccharide-based CSPs are often effective for the separation of Boc-protected amino acids and peptides.[3]

Objective: To separate and quantify the this compound from its potential diastereomeric impurities.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Chiral Stationary Phase Column: CHIRALPAK® IC (Immobilized polysaccharide-based CSP).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol.

  • Sample: this compound dissolved in the mobile phase.

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of 90% n-Hexane and 10% Isopropanol. Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: CHIRALPAK® IC (4.6 x 250 mm, 5 µm).

    • Mobile Phase: 90:10 (v/v) n-Hexane:Isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of all observed stereoisomers. The stereochemical purity is calculated as the percentage of the peak area of the desired (R,S,S,R,S) isomer relative to the total peak area of all isomers.

NMR Spectroscopy with a Chiral Derivatizing Agent

NMR spectroscopy can be a powerful tool for confirming the stereochemical identity and purity, especially when coupled with a chiral derivatizing agent (CDA). The CDA reacts with the stereoisomers to form diastereomeric adducts, which will have distinct signals in the NMR spectrum, allowing for their differentiation and quantification.[4][5] For this compound, a suitable CDA would react with the free amine, such as Mosher's acid chloride.

Objective: To determine the diastereomeric ratio of a sample of Boc-Dap-NE by forming diastereomeric amides with a chiral derivatizing agent.

Instrumentation and Materials:

  • NMR Spectrometer (400 MHz or higher).

  • High-quality NMR tubes.

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

  • This compound sample.

  • Anhydrous deuterated chloroform (B151607) (CDCl₃).

  • Tertiary amine base (e.g., triethylamine).

Procedure:

  • Derivatization:

    • Dissolve approximately 10 mg of the this compound sample in 0.5 mL of anhydrous CDCl₃ in an NMR tube.

    • Add a slight molar excess (1.1 equivalents) of triethylamine.

    • Add a slight molar excess (1.1 equivalents) of (R)-Mosher's acid chloride.

    • Cap the NMR tube and gently agitate to mix. Allow the reaction to proceed to completion (typically 30-60 minutes at room temperature).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the derivatized sample.

    • If the compound contains a fluorine atom or if a fluorine-containing CDA is used, a ¹⁹F NMR spectrum can provide a simpler spectrum with baseline-separated signals for the diastereomers.[4][5]

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomeric products.

    • Integrate the signals for each diastereomer.

    • The diastereomeric ratio is determined from the ratio of the integrals.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for confirming the stereochemical purity of this compound.

G Experimental Workflow for Chiral HPLC Analysis cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis A Prepare Mobile Phase (90:10 n-Hexane:Isopropanol) C Inject Sample onto Chiral HPLC System A->C B Dissolve Boc-Dap-NE Sample (1 mg/mL in Mobile Phase) B->C D Isocratic Elution C->D E UV Detection at 220 nm D->E F Obtain Chromatogram E->F G Integrate Peak Areas of Stereoisomers F->G H Calculate Stereochemical Purity G->H

Caption: Workflow for Chiral HPLC Analysis of this compound.

G Experimental Workflow for NMR Analysis with CDA cluster_prep Sample Preparation and Derivatization cluster_nmr NMR Spectroscopy cluster_data Data Analysis A Dissolve Boc-Dap-NE in CDCl3 B Add Tertiary Amine Base A->B C Add Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) B->C D Allow Reaction to Complete C->D E Acquire 1H or 19F NMR Spectrum D->E F Identify and Integrate Signals of Diastereomeric Products E->F G Determine Diastereomeric Ratio F->G

Caption: Workflow for NMR Analysis using a Chiral Derivatizing Agent.

Comparison with an Alternative: Boc-Phe-Gly-OH

In the synthesis of other complex peptides, different dipeptide building blocks are utilized where stereochemical purity is also critical. A relevant alternative for comparison is Boc-L-Phenylalanyl-Glycine (Boc-Phe-Gly-OH). While simpler, with only one chiral center, the principles of its purity analysis are fundamental and broadly applicable.

Analytical Comparison:

ParameterThis compoundBoc-L-Phe-Gly-OH
Chiral Centers 41
Potential Stereoisomers 162 (Enantiomers)
Primary Analytical Challenge Separation of multiple diastereomers.Separation of a single pair of enantiomers.
Recommended HPLC Column Polysaccharide-based CSP (e.g., CHIRALPAK® IC)Pirkle-type or polysaccharide-based CSP.
Recommended NMR Method Derivatization to form diastereomers for ¹H or ¹⁹F NMR.Use of a chiral solvating agent to induce chemical shift differences between enantiomers.

The analytical methods for Boc-Phe-Gly-OH would follow similar principles to those described for Boc-Dap-NE, with the simplification that only two stereoisomers need to be resolved. The choice between Chiral HPLC and NMR would again depend on the desired level of sensitivity and the specific goals of the analysis.

References

A Comparative Guide to the Experimental Use of (R,S,S,R,S)-Boc-Dap-NE as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the expected performance of (R,S,S,R,S)-Boc-Dap-NE against its biologically active counterparts, primarily Monomethyl Auristatin E (MMAE). It includes supporting experimental data for the active compounds and detailed methodologies for key validation experiments.

This compound is recognized as the inactive stereoisomer of Boc-Dap-NE, a crucial intermediate in the synthesis of the potent antimitotic agent, MMAE.[1] Due to its stereochemical configuration, this compound is designed to serve as a negative control in experiments evaluating the biological activity of MMAE and related antibody-drug conjugates (ADCs).

The Role of Stereochemistry in Auristatin Activity

The auristatins are a class of highly potent synthetic peptides derived from the natural product dolastatin 10. Their mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. The specific stereochemistry of the amino acid components is paramount for high-affinity binding to tubulin and, consequently, for cytotoxic activity. Any alteration in the stereocenters, as seen in this compound, is expected to abolish this biological activity, rendering the molecule an ideal negative control.

Comparative Performance Data

The following tables summarize the potent cytotoxic activity of MMAE against various cancer cell lines. While direct experimental data for the cytotoxicity of this compound is not available in published literature, its expected performance as an inactive control is included for comparative purposes.

Table 1: Comparative Cytotoxicity (IC50 Values) in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Expected IC50 of this compound
Monomethyl Auristatin E (MMAE)SKBR3Breast Cancer3.27 ± 0.42[2]> 10,000 nM (Inactive)
Monomethyl Auristatin E (MMAE)HEK293Kidney Cancer4.24 ± 0.37[2]> 10,000 nM (Inactive)
Monomethyl Auristatin E (MMAE)MDA-MB-468Breast CancerData indicates high potency> 10,000 nM (Inactive)
Monomethyl Auristatin E (MMAE)MDA-MB-453Breast CancerLess sensitive than MDA-MB-468> 10,000 nM (Inactive)

Table 2: Comparative Activity in Tubulin Polymerization Assays

CompoundExpected Effect on Tubulin PolymerizationExpected IC50
Monomethyl Auristatin E (MMAE)Potent InhibitionLow micromolar range
This compoundNo significant inhibition> Highest tested concentration

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been created using the DOT language.

Signaling Pathway of MMAE-Based ADCs ADC ADC (Antibody-MMAE Conjugate) Receptor Tumor Cell Surface Antigen ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Internalization MMAE Free MMAE Lysosome->MMAE Linker Cleavage Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits CellCycleArrest G2/M Cell Cycle Arrest Microtubules->CellCycleArrest Disruption leads to Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis

Mechanism of action for MMAE-based ADCs.

Experimental Workflow for Cytotoxicity Assay (MTT) cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay Seed Cells Seed cancer cells in 96-well plates Incubate_24h Incubate for 24h Seed Cells->Incubate_24h Add_Compounds Add compounds to respective wells Prepare_Dilutions Prepare serial dilutions of: - MMAE (Active Compound) - this compound (Negative Control) - Vehicle (Control) Prepare_Dilutions->Add_Compounds Incubate_72h Incubate for 72h Add_Compounds->Incubate_72h Add_MTT Add MTT reagent Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add solubilization solution (e.g., DMSO) Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance

Workflow for in vitro cytotoxicity (MTT) assay.

Experimental Protocols

To facilitate the cross-validation of these compounds, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound required to inhibit the growth of a cell population by 50% (IC50).

1. Cell Culture and Plating:

  • Culture human cancer cell lines (e.g., SKBR3, HEK293) in appropriate media supplemented with 10% fetal bovine serum and antibiotics.

  • Harvest cells at approximately 80% confluency and seed them into 96-well microplates at a density of 5,000-10,000 cells per well.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of MMAE (positive control), this compound (negative control), and a vehicle control (e.g., DMSO) in culture media.

  • Remove the old media from the cell plates and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubate the plates for 72 hours under the same conditions.

3. MTT Assay and Data Analysis:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Aspirate the media containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the compound concentration and determine the IC50 value using a sigmoidal dose-response curve.

In Vitro Tubulin Polymerization Assay

This biochemical assay measures the effect of a compound on the polymerization of purified tubulin.

1. Reagent Preparation:

  • Reconstitute lyophilized porcine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).

  • Prepare a GTP stock solution (e.g., 100 mM).

  • Prepare serial dilutions of the test compounds (MMAE and this compound) in the general tubulin buffer.

2. Polymerization Reaction:

  • In a 96-well plate, combine the tubulin solution, GTP (to a final concentration of 1 mM), and the test compound dilutions.

  • The final tubulin concentration should be in the range that supports polymerization (e.g., 2-3 mg/mL).

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

3. Data Acquisition and Analysis:

  • Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.

  • Plot the absorbance as a function of time.

  • Compare the polymerization curves of the compound-treated samples to the vehicle control. Inhibition of polymerization will result in a lower rate and extent of absorbance increase.

Conclusion

This compound is a synthetically derived stereoisomer of a precursor to the highly potent cytotoxic agent MMAE. Its altered stereochemistry is designed to render it biologically inactive, making it an essential negative control for validating the specific, on-target effects of MMAE and MMAE-containing ADCs. The experimental protocols provided herein offer a robust framework for researchers to confirm the potent, dose-dependent cytotoxicity and tubulin polymerization inhibition of MMAE, while simultaneously demonstrating the expected lack of activity from this compound, thereby ensuring the specificity and validity of their experimental findings.

References

Safety Operating Guide

Proper Disposal of (R,S,S,R,S)-Boc-Dap-NE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, (R,S,S,R,S)-Boc-Dap-NE, a Boc-protected amino acid derivative, is generally considered non-hazardous solid organic waste. Disposal should adhere to local regulations and institutional protocols for non-hazardous chemical waste.

I. Hazard Assessment and Classification

This compound is a derivative of diaminopropionic acid with a tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely used in peptide synthesis and is known for its stability under neutral or basic conditions and its lability to acids. Generally, Boc-protected amino acids are classified as non-hazardous solids. An SDS for the related compound, Boc-Dap(Boc)-OH DCHA, indicates it is not a dangerous good for transport.

Key Characteristics:

PropertyValue/InformationSource/Comment
Physical Form SolidBased on typical Boc-protected amino acids.
Primary Hazard Generally considered low hazard.Based on SDS of similar compounds.
Reactivity The Boc group is sensitive to strong acids.The core molecule is a diaminopropionic acid derivative.
Storage Store in a cool, dry place.General recommendation for similar chemical reagents.

II. Disposal Protocol: A Step-by-Step Approach

The recommended disposal method for this compound is as non-hazardous solid waste. This approach is contingent on the material not being contaminated with any hazardous substances.

Experimental Protocol for Disposal:

  • Ensure Purity: Verify that the this compound waste is not mixed with any hazardous solvents, reactive chemicals, or other regulated waste.

  • Packaging:

    • Place the solid waste in a primary container that is chemically compatible and can be securely sealed.

    • Enclose the primary container within a second, durable, and sealed container. This double-layer of packaging prevents spills during handling and transport.

  • Labeling:

    • Leave the original manufacturer's label on the innermost container for clear identification.

    • Label the outer container clearly with the words "NON-HAZARDOUS WASTE ".

    • Include the full chemical name: "this compound".

  • Final Disposal:

    • Transport the securely packaged and labeled container to your institution's designated collection area for non-hazardous solid waste.

    • Do not place directly into laboratory trash cans that are handled by custodial staff. Laboratory personnel should be responsible for moving the waste to the final disposal point.

Disposal of Contaminated Materials:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and other PPE contaminated with this compound should be placed in a designated container for solid chemical waste.

  • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or isopropanol). The rinsate must be collected and disposed of as chemical waste. After rinsing and defacing the original label, the container can typically be disposed of as regular laboratory glass or plastic waste.

III. Workflow and Logical Relationships

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G A Start: this compound Waste B Is the waste mixed with hazardous materials? A->B C Dispose as Hazardous Waste (Follow institutional protocol) B->C Yes D Package in a securely sealed primary container B->D No E Place primary container in a sealed secondary container D->E F Label outer container: 'NON-HAZARDOUS WASTE' and chemical name E->F G Transport to designated non-hazardous solid waste collection area F->G H End of Process G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and responsible chemical management.

Essential Safety and Logistical Guidance for Handling (R,S,S,R,S)-Boc-Dap-NE

Author: BenchChem Technical Support Team. Date: December 2025

(R,S,S,R,S)-Boc-Dap-NE is utilized as an inactive isomer control for Boc-Dap-NE and serves as an intermediate in the synthesis of Monomethyl auristatin E, a tubulin polymerization inhibitor. As with any chemical substance, proper handling and safety precautions are paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, which is typically a solid, the following personal protective equipment is recommended to ensure personal safety and prevent exposure. These recommendations are based on guidelines for similar Boc-protected amino acids.

PPE CategoryRecommended EquipmentSpecification Examples
Eye Protection Safety glasses with side-shields or gogglesANSI Z87.1-compliant
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves
Respiratory Protection Air-purifying respirator with a particulate filterN95 (US) or type P1 (EN 143) respirator filter
Body Protection Laboratory coatStandard cotton or flame-resistant material

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is crucial for the safe handling of this compound.

  • Preparation :

    • Ensure a well-ventilated work area, such as a chemical fume hood, to minimize inhalation exposure.

    • Have an emergency eyewash station and safety shower readily accessible.

    • Assemble all necessary equipment and reagents before commencing work.

  • Handling :

    • Wear the recommended personal protective equipment at all times.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Minimize the generation of dust when handling the solid compound.

    • Use appropriate tools (e.g., spatulas) for transferring the solid.

  • Deprotection :

    • The removal of the Boc (tert-butoxycarbonyl) protecting group is a common procedure for this class of compounds and typically involves the use of strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[][2]

    • These deprotection reagents are corrosive and should be handled with extreme care in a fume hood.

    • The reaction can generate gaseous byproducts, so the system should not be sealed.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product : Dispose of unused this compound as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

  • Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated, sealed waste container and disposed of as chemical waste.

  • Solutions : Solutions containing this compound should be collected in a labeled, sealed waste container for hazardous waste disposal. The waste should be segregated based on its chemical composition.

Experimental Workflow and Safety Precautions

The following diagram illustrates a typical workflow for handling this compound, from receiving the compound to its use in an experiment, incorporating the necessary safety measures.

G Logical Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Receive and Log Compound B Verify SDS and Labeling A->B Inspect C Don Personal Protective Equipment (PPE) B->C Proceed if safe D Work in a Ventilated Fume Hood C->D Enter work area E Weigh and Prepare for Experiment D->E Prepare materials F Conduct Experiment (e.g., as a control) E->F Execute protocol G Segregate Chemical Waste F->G Collect waste H Dispose of Contaminated PPE G->H Separate solids and liquids I Clean and Decontaminate Work Area H->I Final step

Caption: Logical workflow for handling this compound.

References

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